(4-Phenylphenyl) benzoate
Description
The exact mass of the compound 4-Biphenylyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28435. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-phenylphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(17-9-5-2-6-10-17)21-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHWMYRCOGYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282848 | |
| Record name | 4-Biphenylyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170-13-0 | |
| Record name | [1,1′-Biphenyl]-4-ol, 4-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2170-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 28435 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2170-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Biphenylyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOIC ACID BIPHENYL-4-YL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (4-Phenylphenyl) Benzoate
This document provides a comprehensive technical overview of this compound, a significant chemical intermediate. It covers its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, with a focus on its relevance to the fields of chemical research and drug development.
Chemical Structure and Identification
This compound, also known as 4-biphenylyl benzoate, is an aromatic ester. It is structurally composed of a benzoate group attached to a biphenyl moiety at the 4-position. This structure combines the chemical features of benzoic acid and 4-phenylphenol.
Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[1]
IUPAC Name: this compound[2]
Physicochemical Properties
The properties of this compound make it a stable, crystalline solid under standard conditions. Its high melting point and low water solubility are characteristic of its aromatic, nonpolar nature. Quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₄O₂ | [1][2] |
| Molecular Weight | 274.31 g/mol | [1][3] |
| CAS Number | 2170-13-0 | [1][2] |
| Melting Point | 151 °C | [1][3] |
| Boiling Point | 427.9 °C at 760 mmHg | [1] |
| Density | 1.151 g/cm³ | [1] |
| Solubility | Insoluble in water; very faint turbidity in hot Toluene. | [1] |
| LogP (XLogP3) | 5.2 | [1][2] |
| Flash Point | 180.9 °C | [1] |
| Refractive Index | 1.609 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis
This compound is typically synthesized via esterification. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base.[4][5]
The logical workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol is adapted from established procedures for synthesizing phenyl esters.[4][6]
-
Preparation : In a suitable reaction vessel (e.g., a 250 mL Erlenmeyer flask), dissolve 0.1 mol of 4-phenylphenol in 100 mL of 10% aqueous sodium hydroxide solution.
-
Reaction : To the resulting solution, add 0.12 mol of benzoyl chloride in small portions while stirring or shaking vigorously. The flask should be stoppered.
-
Agitation : Continue to shake the mixture vigorously for approximately 15-20 minutes. The product, this compound, will precipitate as a solid.
-
Isolation : Collect the solid product by vacuum filtration. Break up any lumps on the filter paper with a spatula.
-
Washing : Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and sodium benzoate.
-
Purification : Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified product.
-
Drying : Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C).
Spectroscopic and Analytical Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, and IR spectroscopy are summarized below.
| Technique | Expected Data |
| ¹H NMR | δ 8.2-8.3 ppm (d, 2H): Protons ortho to the carbonyl group on the benzoate ring. δ 7.2-7.8 ppm (m, 11H): Remaining aromatic protons from both the benzoate and biphenyl rings, appearing as a complex multiplet. |
| ¹³C NMR | δ ~165 ppm: Carbonyl carbon (C=O). δ ~151 ppm: Carbon of the biphenyl ring attached to the ester oxygen. δ 122-145 ppm: Remaining aromatic carbons. |
| IR (cm⁻¹) | ~1730-1740 cm⁻¹: Strong C=O stretching vibration of the ester. ~1270-1200 cm⁻¹: Strong C-O stretching vibration. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations. |
The following diagram illustrates a typical analytical workflow for the characterization of a newly synthesized batch of this compound.
Experimental Protocols: Spectroscopic Analysis
The following are generalized protocols for acquiring spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the dry, solid sample directly on the ATR crystal.
-
Data Acquisition : Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Applications and Relevance in Drug Development
While this compound is not an active pharmaceutical ingredient (API) itself, its structural components are of significant interest in medicinal chemistry and materials science.
-
Chemical Intermediate : Its primary role is as a building block in organic synthesis. The ester linkage can be hydrolyzed to yield 4-phenylphenol and benzoic acid, or it can be used to introduce the benzoyloxy or biphenyl group into more complex molecules. Related hydroxyphenyl benzoate derivatives are important intermediates for liquid-crystalline polymers.[7]
-
Scaffold in Drug Design : The biphenyl moiety is a common scaffold in drug design. It can act as a rigid spacer to orient other functional groups or interact with hydrophobic pockets in biological targets. The benzene ring is the most frequently occurring ring system in marketed drugs, and understanding its bioisosteric replacements is a key area of medicinal chemistry.[8]
-
Related Compound Applications : The broader class of benzoates has diverse applications. Sodium benzoate is used as a preservative and has been investigated for therapeutic uses in disorders related to the nervous system.[9] Other related compounds, such as (4-phenylbenzoyl) benzoate, are used as photoinitiators in polymer chemistry.[10] While not directly applicable to this compound, these uses highlight the chemical versatility of the benzoate framework. The general phenyl benzoate structure has also been studied for potential antimicrobial, vasodilating, and spasmolytic effects.[4][5]
References
- 1. This compound|lookchem [lookchem.com]
- 2. Benzoic acid biphenyl-4-yl ester | C19H14O2 | CID 231743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2170-13-0 CAS MSDS (BENZOIC ACID 4-BIPHENYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 8. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016000477A1 - (4-phenyl benzoyl) benzoate and use thereof as photoinitiator - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of (4-Phenylphenyl) benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylphenyl) benzoate, also known as 4-biphenylyl benzoate, is an aromatic ester with a biphenyl moiety. This structural feature is of significant interest in medicinal chemistry and materials science due to its influence on the molecule's physicochemical properties and potential biological activity. The biphenyl group can enhance thermal and chemical stability, and its lipophilicity plays a crucial role in molecular interactions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols and potential applications in drug development.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: 4-Biphenylyl benzoate, Benzoic acid, 4-biphenyl ester, 4-Benzoyloxybiphenyl
-
CAS Number: 2170-13-0
-
Molecular Formula: C₁₉H₁₄O₂
-
Molecular Weight: 274.31 g/mol
-
Chemical Structure:
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Melting Point | 151 °C | [1] |
| Boiling Point | 427.9 °C at 760 mmHg | [1] |
| Density | 1.151 g/cm³ | [1] |
| Solubility | Very faint turbidity in hot Toluene. Insoluble in water. | [1] |
| Vapor Pressure | 1.58E-07 mmHg at 25°C | [1] |
| Flash Point | 180.9 °C | [1] |
| Refractive Index | 1.609 | [1] |
| LogP | 4.57280 | [1] |
| XLogP3 | 5.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Chemical Properties and Reactivity
This compound, as an ester, is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-phenylphenol and benzoic acid. The biphenyl group is relatively stable and can undergo electrophilic aromatic substitution reactions.
Synthesis
The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a phenol.
This protocol is adapted from general procedures for the synthesis of phenyl benzoates.
Materials:
-
4-Phenylphenol
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-phenylphenol in a 10% aqueous solution of sodium hydroxide.
-
To this solution, add benzoyl chloride dropwise while stirring vigorously at room temperature.
-
Continue stirring for 15-30 minutes after the addition is complete. A solid precipitate of this compound should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining NaOH and sodium benzoate.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.
-
Dry the crystals under vacuum.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.22 (d, J = 7.7 Hz, 2H), 7.63 (d, J = 7.7 Hz, 3H), 7.56 (d, J = 5.1 Hz, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.39 (m, 2H), 7.38 – 7.33 (m, 1H), 7.28 (d, J = 8.4 Hz, 2H).[2]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 165.1, 147.9, 137.4, 133.4, 130.0, 129.2, 129.0, 128.9, 128.4, 128.2, 127.8, 127.3, 123.0, 120.7.[2]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the ester carbonyl group (C=O) stretch, C-O stretch, and aromatic C-H and C=C stretches.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
-
GC-MS (EI, 70 eV): m/z (%) 274 (M⁺, 18.12), 169, 139, 105 (100), 77.[2]
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation and subsequent ionization.
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Detection: Analyze the resulting fragments using a mass analyzer.
Caption: General analytical workflow for structural confirmation.
Relevance to Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Phenyl benzoate derivatives have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Some biphenyl derivatives have shown efficacy against various bacterial and fungal strains.
-
Enzyme Inhibition: Phenyl benzoate compounds have been studied as inhibitors of enzymes such as tyrosinase and pancreatic lipase. This suggests potential applications in treating metabolic disorders and conditions related to hyperpigmentation.
-
Antioxidant Properties: The phenolic and biphenyl moieties can contribute to antioxidant activity by scavenging free radicals.
While specific signaling pathways for this compound are not well-documented, its potential to inhibit enzymes like pancreatic lipase suggests a possible role in modulating lipid metabolism. Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition can reduce the absorption of fats, which is a therapeutic strategy for obesity.
Caption: Potential mechanism of action via pancreatic lipase inhibition.
Conclusion
This compound is a well-defined chemical entity with a range of interesting physical and chemical properties. Its synthesis is straightforward, and its structure can be readily confirmed by standard spectroscopic techniques. The presence of the biphenyl benzoate scaffold suggests potential for biological activity, making it a compound of interest for further investigation in the field of drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds.
References
(4-Phenylphenyl) benzoate CAS number 2170-13-0
CAS Number: 2170-13-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-phenylphenyl) benzoate, a biphenyl ester of significant interest in various scientific and industrial fields, including materials science and as a potential scaffold in drug discovery. This document consolidates key physicochemical properties, spectroscopic data, a detailed synthesis protocol, and an exploration of its current and potential applications.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for experimental and theoretical applications.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₂ | [1][2] |
| Molecular Weight | 274.31 g/mol | [1][2] |
| Melting Point | 151 °C | [1][2] |
| Boiling Point | 427.9 °C at 760 mmHg | [1][2] |
| Density | 1.151 g/cm³ | [1] |
| Solubility | Very faint turbidity in hot toluene. | [1][2] |
| LogP | 5.2 | [3] |
| Refractive Index | 1.609 | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following data provides characteristic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, J = 7.7 Hz, 2H), 7.63 (d, J = 7.7 Hz, 3H), 7.56 (d, J = 5.1 Hz, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.39 (m, 2H), 7.38 – 7.33 (m, 1H), 7.28 (d, J = 8.4 Hz, 2H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 165.1, 147.9, 137.4, 133.4, 130.0, 129.2, 129.0, 128.9, 128.4, 128.2, 127.8, 127.3, 123.0, 120.7.[1]
Mass Spectrometry
-
GC-MS (EI, 70 eV): m/z (%) 274 (M⁺, 18.12), 169 (1.48), 139 (3.09), 105 (100), 77 (26.11), 51 (3.36).[1]
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₉H₁₄O₂ [M+H]⁺: 275.1067, Found: 275.1068.[1]
Infrared (IR) Spectroscopy
The IR spectrum of phenyl benzoate derivatives typically shows strong characteristic absorption bands. For the ester group, a strong C=O stretching vibration is expected around 1735-1750 cm⁻¹, and C-O stretching vibrations are observed in the 1270-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.
Experimental Protocol: Schotten-Baumann Reaction
Materials:
-
4-Hydroxybiphenyl (p-phenylphenol)
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Phenol: In a conical flask, dissolve 1 equivalent of 4-hydroxybiphenyl in a 10% aqueous solution of sodium hydroxide. Stir until a clear solution is obtained. The flask can be cooled in an ice bath.
-
Addition of Acyl Chloride: While vigorously stirring the solution, slowly add 1.1 equivalents of benzoyl chloride dropwise. The reaction is exothermic, so maintain the temperature with the ice bath.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes at room temperature. A white precipitate of this compound will form.
-
Work-up:
-
Extract the product into dichloromethane or diethyl ether.
-
Wash the organic layer with a 5% NaOH solution to remove any unreacted phenol, followed by a wash with dilute HCl to remove any remaining base, and finally with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure, crystalline this compound.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.
Applications in Research and Drug Development
The phenyl benzoate scaffold is a recurring motif in medicinal chemistry and materials science. While specific drug development programs centered on this compound are not extensively documented in publicly available literature, the broader class of phenyl benzoates exhibits a range of biological activities that suggest potential therapeutic applications.
Antimicrobial and Antioxidant Activity
Studies on various substituted phenyl benzoate compounds have demonstrated their potential as antimicrobial and antioxidant agents.[2] The biphenyl moiety in this compound may enhance these properties due to its lipophilicity, which can facilitate membrane interaction in microorganisms. The phenolic and benzoic acid precursors are also known to possess antimicrobial properties.
Enzyme Inhibition
Some phenyl benzoate derivatives have been investigated as enzyme inhibitors. For instance, certain analogs have shown weak inhibitory activity against pancreatic lipase, suggesting a potential, albeit modest, role in obesity research.[2]
Intermediate for Functional Materials
This compound and related structures are valuable intermediates in the synthesis of more complex molecules. For example, hydroxyphenyl benzoate derivatives are used in the preparation of liquid-crystalline polymers.[4] The rigid biphenyl core of this compound makes it an attractive building block for materials with specific optical or electronic properties.
The exploration of this compound in drug development is an area ripe for further investigation. Its structural features provide a foundation for the design of novel therapeutic agents, potentially targeting a range of diseases.
References
An In-depth Technical Guide to the Synthesis of (4-Phenylphenyl) Benzoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the chemical synthesis of (4-Phenylphenyl) benzoate, also known as 4-biphenyl benzoate. This compound is of significant interest in various fields, including materials science and as a potential intermediate in drug development. This guide details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data analysis.
Introduction
This compound is an aromatic ester synthesized from 4-phenylphenol (also known as 4-hydroxybiphenyl) and a benzoylating agent. The most common and efficient method for this transformation is the Schotten-Baumann reaction, a well-established method for the acylation of alcohols and phenols. This guide will focus primarily on this synthetic route, providing a detailed reaction mechanism, experimental procedures, and a summary of expected outcomes.
Primary Synthetic Pathway: Schotten-Baumann Reaction
The synthesis of this compound is typically achieved through the esterification of 4-phenylphenol with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine.[1][2][3][4] The base plays a crucial role in deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the benzoyl chloride.
The overall reaction can be summarized as follows:
C₁₂H₁₀O (4-Phenylphenol) + C₇H₅ClO (Benzoyl Chloride) → C₁₉H₁₄O₂ (this compound) + HCl
The hydrochloric acid byproduct is neutralized by the base present in the reaction mixture.
Reaction Mechanism
The mechanism of the Schotten-Baumann reaction for the synthesis of this compound involves two main stages:
-
Deprotonation of 4-Phenylphenol: The base (e.g., hydroxide ion) removes the acidic proton from the hydroxyl group of 4-phenylphenol, forming the more nucleophilic 4-phenylphenoxide ion.[1][2]
-
Nucleophilic Acyl Substitution: The 4-phenylphenoxide ion then acts as a nucleophile, attacking the carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a leaving group to yield the final product, this compound.[1]
Quantitative Data Summary
The efficiency of the synthesis of this compound can be evaluated based on several key parameters. The following table summarizes typical quantitative data reported for this and analogous esterification reactions.
| Parameter | Value | Conditions/Notes | Reference |
| Yield | Up to 99.0% | Reaction with benzoyl chloride and pyridine, heated for 0.5h. | [5] |
| Melting Point | 151 °C | [5] | |
| Boiling Point | 427.9 °C at 760 mmHg | [5] | |
| Purity | >98% (GC) | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound based on the Schotten-Baumann reaction.
Method 1: Synthesis using Sodium Hydroxide
This protocol is adapted from the general procedure for the benzoylation of phenols.[1][4][6]
Materials:
-
4-Phenylphenol
-
10% Sodium Hydroxide (NaOH) solution
-
Benzoyl Chloride
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ice
Equipment:
-
Conical flask with a stopper
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
-
Melting point apparatus
Procedure:
-
In a conical flask, dissolve a specific amount of 4-phenylphenol in a calculated volume of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath.
-
Slowly add benzoyl chloride to the cooled solution in small portions while stirring vigorously.
-
After the addition is complete, securely stopper the flask and continue to shake or stir the mixture for approximately 15-20 minutes.[2][6] The smell of benzoyl chloride should dissipate as the reaction proceeds.
-
A solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and sodium benzoate.
-
Recrystallize the crude product from hot ethanol to obtain purified needle-shaped crystals of this compound.[6]
-
Dry the purified product and determine its melting point and yield.
Method 2: Synthesis using Pyridine
This method utilizes pyridine as the base and catalyst.[5]
Materials:
-
4-Phenylphenol
-
Benzoyl Chloride
-
Pyridine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Combine 4-phenylphenol and benzoyl chloride in a round-bottom flask.
-
Add pyridine to the mixture.
-
Heat the reaction mixture under reflux for approximately 30 minutes.[5]
-
After cooling, the reaction mixture can be worked up by adding dilute hydrochloric acid to neutralize the excess pyridine, followed by extraction of the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is then washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product.
-
The crude product can be further purified by recrystallization.
Alternative Synthetic Approaches
While the Schotten-Baumann reaction is the most common method, other esterification techniques can be applied for the synthesis of this compound. One such method involves the use of a solid catalyst.
Titanium Dioxide (TiO₂) Catalyzed Esterification
An alternative, solvent-free approach involves the use of titanium dioxide (TiO₂) as a reusable catalyst for the esterification of phenols with acid chlorides. This method offers the advantages of being environmentally friendly and utilizing a commercially available, inexpensive catalyst.
General Procedure Outline:
-
A mixture of the phenol (in this case, 4-phenylphenol) and benzoyl chloride is prepared.
-
A catalytic amount of TiO₂ is added to the mixture.
-
The reaction is stirred at room temperature.
-
Upon completion, the product is isolated by adding a solvent like ether, filtering the catalyst, and washing the filtrate to remove unreacted phenol.
-
The organic layer is dried and the solvent evaporated to yield the product.
Excellent yields have been reported for the esterification of various phenols using this method under solvent-free conditions.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved with high yields using well-established organic chemistry techniques. The Schotten-Baumann reaction, utilizing either aqueous sodium hydroxide or pyridine as a base, remains the most practical and widely employed method. For researchers interested in greener chemistry approaches, the use of a reusable solid catalyst like TiO₂ presents a promising alternative. The detailed protocols and data provided in this guide serve as a valuable resource for the successful synthesis and purification of this compound in a laboratory setting.
References
Spectroscopic Profile of (4-Phenylphenyl) benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Phenylphenyl) benzoate (also known as 4-biphenylyl benzoate). Due to the limited availability of published experimental spectra for this specific compound, this document combines available mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided.
Core Spectroscopic Data
The following tables summarize the available and predicted quantitative data for this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₄O₂ |
| Molecular Weight | 274.31 g/mol |
| Major Fragments (m/z) | 274 (M⁺), 169, 139, 105 (base peak), 77, 51 |
Note: The mass spectrometry data is based on publicly available information.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.22 - 8.18 | Doublet | Protons ortho to the carbonyl group |
| 7.68 - 7.62 | Triplet | Proton para to the carbonyl group |
| 7.55 - 7.45 | Triplet | Protons meta to the carbonyl group |
| 7.65 - 7.58 | Doublet | Protons on the second phenyl ring (ortho) |
| 7.48 - 7.40 | Triplet | Protons on the second phenyl ring (meta) |
| 7.38 - 7.32 | Triplet | Proton on the second phenyl ring (para) |
| 7.25 - 7.18 | Doublet | Protons ortho to the ester oxygen |
Note: These are predicted chemical shifts based on the structure of this compound and known values for similar aromatic esters. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carbonyl carbon (C=O) |
| ~151 | Carbon attached to the ester oxygen |
| ~141 | Quaternary carbon of the biphenyl group |
| ~138 | Quaternary carbon of the biphenyl group |
| ~134 | CH para to the carbonyl group |
| ~130 | CH ortho to the carbonyl group |
| ~129 | CH meta to the carbonyl group |
| ~129 | CH on the second phenyl ring |
| ~128 | CH on the second phenyl ring |
| ~127 | CH on the second phenyl ring |
| ~122 | CH ortho to the ester oxygen |
Note: These are predicted chemical shifts based on the structure of this compound and known values for similar aromatic esters. Actual experimental values may vary.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1735 - 1715 | Strong | C=O stretch (ester) |
| 1600 - 1450 | Medium | C=C stretch (aromatic rings) |
| 1270 - 1200 | Strong | C-O stretch (ester, asymmetric) |
| 1150 - 1000 | Medium | C-O stretch (ester, symmetric) |
| 850 - 750 | Strong | C-H out-of-plane bend (aromatic substitution) |
Note: These are predicted absorption bands based on the functional groups present in this compound.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire the spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be adjusted based on the ionization technique and instrument sensitivity.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. Common techniques for compounds of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Processing:
-
The instrument software will generate a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺) and major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Crystal Structure of (4-Phenylphenyl) benzoate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: A comprehensive analysis of the crystal structure of (4-Phenylphenyl) benzoate is essential for understanding its solid-state properties, which are of significant interest in materials science and drug development. This document aims to provide an in-depth technical guide on the crystallographic analysis of this compound. However, a thorough search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, to illustrate the principles and methodologies, this guide will leverage data from closely related and structurally characterized compounds: phenyl benzoate, phenyl 4-methylbenzoate, and 2,5-dimethylphenyl benzoate. These analogues provide a valuable proxy for inferring the likely crystal structure and for understanding the experimental protocols and data presentation relevant to the target molecule.
Introduction
This compound, also known as 4-biphenylyl benzoate, is an aromatic ester with the chemical formula C₁₉H₁₄O₂. Its structure consists of a benzoate group attached to a biphenyl moiety. The arrangement of these aromatic rings and the ester linkage dictates the molecule's overall conformation, which in turn influences its packing in the solid state. Understanding the crystal structure is crucial for predicting and controlling physicochemical properties such as solubility, melting point, stability, and bioavailability, which are critical parameters in drug development and materials design.
While the definitive crystal structure of this compound has not been experimentally determined, we can infer its probable characteristics by analyzing its structural analogues.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₉H₁₄O₂ |
| Molecular Weight | 274.31 g/mol |
| Melting Point | 151 °C |
| Boiling Point | 427.9 °C at 760 mmHg |
| Density | 1.151 g/cm³ |
| LogP | 4.57 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Inferred Crystallographic Data and Molecular Geometry
The crystallographic data for three structural analogues of this compound are presented in Table 2. This data provides a basis for predicting the likely crystal structure of the target compound.
Table 2: Comparative Crystallographic Data of this compound Analogues
| Parameter | Phenyl Benzoate[1][2] | Phenyl 4-methylbenzoate[3] | 2,5-Dimethylphenyl benzoate[4][5][6] | This compound (Inferred) |
| Formula | C₁₃H₁₀O₂ | C₁₄H₁₂O₂ | C₁₅H₁₄O₂ | C₁₉H₁₄O₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 5.6890 | 12.3440 (4) | 8.1095 (4) | ~12-16 |
| b (Å) | 14.7340 | 8.1332 (2) | 9.8569 (4) | ~8-10 |
| c (Å) | 12.3850 | 12.1545 (4) | 15.8805 (10) | ~12-18 |
| β (°) | 101.060 | 110.911 (4) | 105.617 (5) | ~100-115 |
| Volume (ų) | 1018.9 | 1139.89 (6) | 1222.54 (11) | ~1500-1800 |
| Z | 4 | 4 | 4 | 4 |
| Dihedral Angle between Aromatic Rings (°) | 55.7 | 76.0 (1) | 87.4 (1) | Likely large, ~70-90 |
| Twist Angle of -COO- group relative to Benzoyl Ring (°) | 9.8 | 9.4 (2) | 3.7 (2) | ~5-10 |
Based on the data from these analogues, it is probable that this compound also crystallizes in a monoclinic system with the space group P2₁/c. The addition of the extra phenyl ring will significantly increase the unit cell volume. A key feature of these structures is the non-planar conformation. The dihedral angle between the benzoate and phenyl rings is expected to be large, likely in the range of 70-90 degrees, to minimize steric hindrance. The ester group is expected to be nearly coplanar with the benzoyl ring.
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the synthesis of esters from alcohols and acyl chlorides in the presence of a base.[7][8][9]
Materials:
-
4-Phenylphenol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Phenoxide: In a 250 mL Erlenmeyer flask, dissolve 4-phenylphenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0 eq.). Stir the mixture until the phenol is completely dissolved, forming the sodium phenoxide salt.
-
Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve benzoyl chloride (1.1 eq.) in dichloromethane (50 mL).
-
Reaction: Cool the phenoxide solution in an ice bath. While stirring vigorously, add the benzoyl chloride solution dropwise to the phenoxide solution over a period of 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.
-
Purification and Crystallization: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain single crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[10][11][12]
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal of this compound with dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.[3][4]
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.[3][4]
-
Structure Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and to ensure that the model is consistent with the experimental data.
Visualizations
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: Workflow for Crystal Structure Determination.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of its structural analogues provides valuable insights into its likely molecular conformation and crystal packing. The molecule is expected to adopt a non-planar conformation, crystallizing in a monoclinic system. The detailed experimental protocols for synthesis and crystallographic analysis provided in this guide offer a clear pathway for the future determination of the precise three-dimensional structure of this compound, which will be invaluable for its application in drug development and materials science.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. testbook.com [testbook.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. rigaku.com [rigaku.com]
An In-depth Technical Guide to the Thermal Properties of (4-Phenylphenyl) benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylphenyl) benzoate, also known as 4-biphenylyl benzoate, is an aromatic ester with applications in materials science and as a potential component in pharmaceutical formulations. Its thermal behavior is a critical determinant of its stability, processing conditions, and performance in various applications. This technical guide provides a comprehensive overview of the core thermal properties of this compound, detailed experimental protocols for their determination, and a summary of key data.
Core Thermal Properties
The thermal properties of this compound are essential for understanding its behavior under different temperature regimes. The key parameters include its melting point, boiling point, and decomposition temperature.
Data Presentation
The quantitative thermal properties of this compound are summarized in the table below for easy reference and comparison.
| Thermal Property | Value | Units |
| Melting Point | 151 | °C |
| Boiling Point | 427.9 | °C (at 760 mmHg) |
| Decomposition Temperature | > 450 | °C |
Experimental Protocols
The determination of the thermal properties of this compound requires precise and standardized experimental procedures. The primary techniques employed are Differential Scanning Calorimetry (DSC) for determining the melting point and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition temperature.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 4-phenylphenol with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The crude product is then purified by recrystallization to obtain a high-purity solid suitable for thermal analysis.
Differential Scanning Calorimetry (DSC) for Melting Point Determination
Objective: To determine the melting point (T\u2098) and enthalpy of fusion (ΔH\u209b) of this compound.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Thermogravimetric Analysis (TGA) for Decomposition Temperature
Objective: To determine the thermal stability and decomposition temperature of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis: The decomposition temperature is typically reported as the temperature at which a 5% weight loss occurs (T\u2095). The TGA curve provides a complete profile of weight loss as a function of temperature. Based on data for similar wholly aromatic polyesters, the onset of intense thermal decomposition for compounds with biphenyl units occurs above 450 °C[1].
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and thermal analysis of this compound.
Caption: Workflow for the synthesis and thermal characterization of this compound.
Caption: Relationship between the compound, its properties, and analytical methods.
References
Introduction to the Solubility of (4-Phenylphenyl) benzoate
An In-depth Technical Guide to the Solubility of (4-Phenylphenyl) benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for solubility determination, a framework for data presentation, and a logical workflow for these experiments. This approach equips researchers with the necessary tools to generate and interpret solubility data for this compound in their own laboratory settings.
This compound, also known as 4-biphenylyl benzoate, is an aromatic ester. Understanding its solubility in various organic solvents is crucial for a range of applications, including synthesis, purification, formulation, and material science. Solubility dictates the choice of solvents for reaction media, recrystallization processes, and the development of formulations for coatings, films, or other advanced materials. The "like dissolves like" principle suggests that this compound, a nonpolar compound, will exhibit higher solubility in nonpolar or moderately polar organic solvents.
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a scarcity of publicly available quantitative solubility data for this compound. While one source indicates a "very faint turbidity in hot Toluene," this is a qualitative observation.[1]
To facilitate research and data comparison, the following table provides a structured format for presenting experimentally determined solubility data. Researchers can populate this table with their own findings.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Toluene | 25 | HPLC | ||
| Toluene | 50 | HPLC | ||
| Chloroform | 25 | Gravimetric | ||
| Dichloromethane | 25 | HPLC | ||
| Ethyl Acetate | 25 | UV-Vis | ||
| Acetone | 25 | HPLC | ||
| Ethanol | 25 | UV-Vis | ||
| Hexane | 25 | Gravimetric |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[2]
3.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. A preliminary study to determine the time to reach equilibrium is recommended.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used. Record the dilution factor accurately.
-
3.3. Quantification
The concentration of this compound in the diluted sample can be determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
HPLC Analysis:
-
Develop an HPLC method with a suitable stationary phase (e.g., C18 column) and mobile phase.
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
UV-Vis Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare standard solutions and generate a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample and calculate its concentration.
-
3.4. Calculation of Solubility
The solubility (S) is calculated using the following formula, taking into account the dilution factor:
S = Concentration of diluted sample × Dilution factor
The solubility can be expressed in various units, such as g/100 mL or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. The following diagram illustrates the key energetic contributions.
Caption: Thermodynamic considerations for the dissolution of a solid solute in a solvent.
Conclusion
References
Molecular modeling of (4-Phenylphenyl) benzoate
An In-depth Technical Guide to the Molecular Modeling of (4-Phenylphenyl) Benzoate
Introduction
This compound, a biphenyl ester, is a molecule of interest in materials science and medicinal chemistry. Its rigid, aromatic structure imparts properties relevant to liquid crystals and functional polymers. In the context of drug development, the phenyl benzoate scaffold is explored for various therapeutic applications, including antioxidant and enzyme inhibition activities. Molecular modeling plays a pivotal role in elucidating the structural, electronic, and interactive properties of this compound, thereby accelerating research and development. This guide provides a comprehensive overview of the computational and experimental methodologies used to characterize this compound, aimed at researchers, scientists, and drug development professionals.
Synthesis and Characterization
The synthesis of this compound is commonly achieved via an esterification reaction. The Schotten-Baumann reaction is a frequently employed method, offering high yields.[1][2]
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol is adapted from standard procedures for benzoylation of phenols.[2][3][4]
-
Dissolution: Dissolve 4-phenylphenol (1 equivalent) in a 10% aqueous sodium hydroxide (NaOH) solution in a conical flask.
-
Addition of Acylating Agent: Add benzoyl chloride (approximately 1.2 equivalents) to the mixture.
-
Reaction: Securely cork the flask and shake vigorously for 15-20 minutes. The base (NaOH) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]
-
Isolation: The solid product, this compound, precipitates out of the solution.
-
Purification: Filter the crude product using vacuum filtration. Wash the precipitate with cold water to remove impurities. Recrystallize the product from a suitable solvent, such as ethanol, to obtain purified white crystals.[2][4]
A representative synthetic route is outlined below.[1]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₉H₁₄O₂ |
| Molecular Weight | 274.32 g/mol |
| Melting Point | 151 °C[1] |
| Boiling Point | 427.9 °C at 760 mmHg[1] |
| Density | 1.151 g/cm³[1] |
| LogP | 4.57280[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 4[1] |
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key signals are expected in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Signals for aromatic carbons and the ester carbonyl carbon (~165 ppm) are characteristic.
-
-
Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy [5]
-
Sample Preparation (KBr Pellet Method): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the ester group is a key diagnostic peak.
Ultraviolet-Visible (UV-Vis) Spectroscopy [5]
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorbance spectrum against a solvent blank, typically over a range of 200-400 nm. The aromatic rings are expected to produce strong absorption bands.
| Spectroscopy | Feature | Expected Wavenumber / Chemical Shift |
| FT-IR | C=O Stretch (Ester) | ~1730-1750 cm⁻¹ |
| C-O Stretch (Ester) | ~1250-1300 cm⁻¹ | |
| Aromatic C-H Stretch | ~3030-3100 cm⁻¹ | |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |
| Aromatic Carbons | δ ~120-155 ppm |
Molecular Modeling
Computational studies provide deep insights into the molecule's behavior at an atomic level. The typical workflow involves structure optimization, property calculation, and interaction simulation.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method used to predict the geometry and electronic properties of molecules.[6][7][8]
Methodology
-
Structure Building: Construct the 3D structure of this compound using molecular building software.
-
Geometry Optimization: Perform geometry optimization to find the lowest energy conformation. A common and reliable method is B3LYP with a basis set like 6-311+G(d,p).[9]
-
Frequency Calculations: Perform vibrational frequency calculations on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[6][10]
-
Property Calculation: From the optimized structure, calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).
| Parameter | Description |
| Bond Lengths (Å) | e.g., C=O, C-O, C-C |
| Bond Angles (˚) | e.g., O=C-O, C-O-C |
| Dihedral Angles (˚) | Defines the torsion between the phenyl rings |
| Parameter | Description |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | LUMO - HOMO; relates to chemical reactivity |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[11][12]
Methodology
-
Ligand Preparation: Use the DFT-optimized, energy-minimized structure of this compound. Assign appropriate atomic charges.
-
Receptor Preparation: Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Use docking software (e.g., AutoDock, MOE-Dock) to place the ligand into the defined binding site of the receptor.[13] The program generates multiple binding poses.
-
Analysis: Score the poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Analyze the best-scoring pose to identify key interactions like hydrogen bonds and hydrophobic interactions.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex.[14]
Methodology
-
System Setup: The best-scoring ligand-receptor complex from docking is placed in a simulation box, solvated with water molecules, and neutralized with ions.
-
Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K, 1 atm).
-
Production Run: A long simulation (typically nanoseconds) is run to collect trajectory data.
-
Analysis: Analyze the trajectory to evaluate the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time.
Conclusion
This technical guide outlines the core experimental and computational methodologies for the comprehensive study of this compound. The integration of synthesis, spectroscopic characterization, and advanced molecular modeling techniques such as DFT, molecular docking, and MD simulations provides a powerful framework for understanding its properties. This multi-faceted approach is indispensable for its potential applications in materials science and as a scaffold in drug design, enabling researchers to predict and validate molecular behavior with high fidelity.
References
- 1. lookchem.com [lookchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking and 3D-QSAR studies on beta-phenylalanine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Quantum Chemical Calculations for (4-Phenylphenyl) benzoate: A Technical Guide
Introduction: (4-Phenylphenyl) benzoate is a molecule of interest in materials science and potentially in drug development due to its structural motifs, which are common in liquid crystals and biologically active compounds. Understanding its three-dimensional structure, electronic properties, and vibrational spectra is crucial for predicting its behavior and designing new materials or therapeutics. Quantum chemical calculations provide a powerful in silico approach to elucidate these characteristics, offering insights that complement and guide experimental work. This technical guide outlines the application of quantum chemical methods, particularly Density Functional Theory (DFT), to the study of this compound.
Core Computational Methodologies
The primary theoretical framework for investigating molecules like this compound is quantum mechanics, with Density Functional Theory (DFT) being a widely used method due to its excellent balance of computational cost and accuracy for organic molecules.
Experimental Protocol: Geometry Optimization and Property Calculation
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method Selection:
-
Theory Level: Density Functional Theory (DFT) is the recommended method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and well-validated choice for organic systems.[1][2] Other functionals like B3PW91 can also be used for comparison.[1][3]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is suitable for achieving a good balance between accuracy and computational demand.[1] Diffuse functions (+) are important for accurately describing non-covalent interactions and electronic properties, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.
-
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process systematically alters the bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Following successful optimization, various molecular properties are calculated at the same level of theory. These include:
-
Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken population analysis, and molecular electrostatic potential (MEP).
-
Spectroscopic Properties: IR and Raman vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data.[1]
-
Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.
-
Data Presentation
The quantitative results from these calculations are best presented in structured tables for clarity and comparative analysis.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C=O | Value |
| C-O (Ester) | Value | |
| O-C (Phenyl) | Value | |
| C-C (Biphenyl Link) | Value | |
| **Bond Angles (°) ** | O=C-O | Value |
| C-O-C | Value | |
| Dihedral Angles (°) | Phenyl-COO-Phenyl | Value |
| Phenyl-Phenyl | Value | |
| Note: Values are placeholders and would be populated with data from an actual calculation. |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value |
| Energy of HOMO (eV) | Value |
| Energy of LUMO (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| Total Energy (Hartree) | Value |
| Gibbs Free Energy (Hartree) | Value |
| Note: Values are placeholders and would be populated with data from an actual calculation. |
Table 3: Selected Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch | Value | Value | Value |
| C-O Stretch | Value | Value | Value |
| Aromatic C-H Stretch | Value | Value | Value |
| Aromatic C=C Stretch | Value | Value | Value |
| Note: Values are placeholders and would be populated with data from an actual calculation. |
Visualization of Computational Workflow and Relationships
Computational Workflow for this compound
Caption: A generalized workflow for performing quantum chemical calculations on this compound.
Structure-Property Relationship Investigation
Caption: Relationship between calculated quantum chemical properties and predicted molecular behavior.
References
(4-Phenylphenyl) Benzoate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylphenyl) benzoate, a benzoate ester, is a compound of interest in various fields of chemical and biological research. Its rigid biphenyl structure coupled with the benzoate moiety imparts unique physicochemical properties that make it a subject of investigation for applications in materials science and medicinal chemistry. This technical guide provides a comprehensive review of the research on this compound, summarizing its chemical properties, synthesis, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical and Physical Properties
This compound, also known as 4-biphenylyl benzoate, is a white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2170-13-0 | [1] |
| Molecular Formula | C19H14O2 | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| Melting Point | 151 °C | [1][2] |
| Boiling Point | 427.9 °C at 760 mmHg | [2] |
| Density | 1.151 g/cm³ | [2] |
| Solubility | Very faint turbidity in hot Toluene | [2] |
| LogP | 4.57280 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.[2][3]
Experimental Protocol: Schotten-Baumann Reaction
Materials:
-
4-Phenylphenol
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Conical flask (100 mL)
-
Beakers
-
Measuring cylinder
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL conical flask, dissolve 1.70 g (10 mmol) of 4-phenylphenol in 20 mL of 10% aqueous sodium hydroxide solution with stirring.
-
To this solution, add 1.41 mL (12 mmol) of benzoyl chloride dropwise over a period of 10-15 minutes while vigorously stirring the mixture. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30°C.
-
After the addition is complete, continue stirring the mixture vigorously for an additional 30-45 minutes at room temperature.
-
A white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted starting materials and sodium benzoate.
-
Recrystallize the crude product from hot ethanol to obtain pure, needle-shaped crystals of this compound.
-
Dry the purified crystals in a desiccator.
Reaction Workflow
Spectroscopic Data
The structural confirmation of this compound can be achieved through various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.23-8.21 (m, 2H), 7.67-7.60 (m, 5H), 7.52-7.45 (m, 4H), 7.41-7.37 (m, 1H), 7.30-7.27 (m, 2H). | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.1, 150.9, 140.8, 137.9, 133.6, 130.2, 129.5, 128.8, 128.6, 128.2, 127.3, 127.1, 122.2. | [4] |
| IR (KBr, cm⁻¹) | ~3060 (aromatic C-H stretch), ~1735 (C=O ester stretch), ~1270, 1160 (C-O ester stretch), ~1600, 1480 (aromatic C=C stretch). | [4] |
| Mass Spec (EI-MS) | m/z: 274 (M+), 105 (base peak, C₆H₅CO⁺). | [4] |
Biological Activities and Potential Signaling Pathways
While research directly on this compound is limited, studies on related phenyl benzoate derivatives suggest a range of biological activities, including antioxidant, anti-tyrosinase, and antimicrobial effects.[5] Furthermore, some benzoic acid derivatives have been shown to interact with key signaling pathways implicated in inflammation and cancer.
Antioxidant Activity
The antioxidant potential of phenyl benzoate derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
A study on various phenyl benzoate compounds showed that a derivative, compound 4c , exhibited strong antioxidant activity with an IC50 of approximately 13.06 μM, which was stronger than the standard, Trolox.[5]
Anti-inflammatory and Anticancer Potential: A Proposed Signaling Pathway
Some derivatives of amino benzoic acid have been reported to inhibit tumor growth by targeting the TNFα/NF-κB and iNOS/NO pathways.[2] Additionally, benzoate metabolites have been identified as ligands for the orphan nuclear receptor BXR, suggesting a role in nuclear receptor signaling. Phenylbutyrate, a structurally related compound, has been shown to interfere with the Fanconi anemia (FA)/BRCA pathway, sensitizing cancer cells to cisplatin.[6]
Based on these findings, a hypothetical signaling pathway for the potential anti-inflammatory and anti-cancer effects of this compound is proposed below. It is hypothesized that this compound could modulate inflammatory responses by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
This diagram illustrates that an inflammatory stimulus like TNF-α activates its receptor (TNFR), leading to the activation of the IKK complex. IKK then phosphorylates IκB, an inhibitor of NF-κB, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to potentially inhibit this pathway, possibly at the level of the IKK complex, thereby reducing the inflammatory response.
Conclusion
This compound is a readily synthesizable compound with interesting chemical properties. While direct biological data on this specific molecule is emerging, research on related phenyl benzoate derivatives suggests potential applications in areas requiring antioxidant and anti-inflammatory properties. The provided experimental protocols and compiled data serve as a valuable resource for researchers aiming to explore the full potential of this compound and its analogues in drug discovery and materials science. Further investigation into its precise mechanisms of action, particularly its interaction with cellular signaling pathways, is warranted to fully elucidate its therapeutic and technological promise.
References
- 1. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]
- 6. Phenylbutyrate interferes with the Fanconi anemia and BRCA pathway and sensitizes head and neck cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Phenylphenyl) Benzoate: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylphenyl) benzoate, also known as 4-biphenyl benzoate, is an aromatic ester that has garnered interest in various fields of chemical research and development. Its rigid, biphenyl core structure and the properties endowed by the benzoate group make it a significant molecule in materials science, particularly in the development of liquid crystals and as a component in photoinitiator systems. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, intended to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.
Discovery and History
The precise first synthesis of this compound is not definitively documented in readily available literature. However, the history of its constituent chemical classes provides significant context. The Schotten-Baumann reaction, a widely used method for synthesizing esters from alcohols and acyl chlorides, was first described in 1883 by German chemists Carl Schotten and Eugen Baumann. This reaction provides a foundational method for the synthesis of phenyl benzoate derivatives.
One of the earliest documented studies involving this compound dates back to 1942, in a publication by Cora May Segura Savoy and John Leo Abernethy in the Journal of the American Chemical Society. Their work focused on the chlorination of this compound. While this paper details a reaction involving the compound, it suggests that the substance was already known and could be prepared, implying an earlier, unreferenced synthesis. The historical development of biphenyl chemistry, starting with the Wurtz-Fittig reaction in the 19th century, paved the way for the synthesis of a wide array of biphenyl-containing compounds.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₂ | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| CAS Number | 2170-13-0 | [1] |
| Melting Point | 151-154 °C | [1] |
| Boiling Point | 427.9 °C at 760 mmHg | [1] |
| Solubility | Soluble in hot toluene | [1] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. The following tables summarize key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.22 | d, J = 7.7 Hz | 2H | Protons ortho to carbonyl |
| 7.63 | d, J = 7.7 Hz | 3H | Aromatic protons |
| 7.56 | d, J = 5.1 Hz | 2H | Aromatic protons |
| 7.52 – 7.45 | m | 2H | Aromatic protons |
| 7.45 – 7.39 | m | 2H | Aromatic protons |
| 7.38 – 7.33 | m | 1H | Aromatic proton |
| 7.28 | d, J = 8.4 Hz | 2H | Aromatic protons |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
| 165.1 |
| 147.9 |
| 137.4 |
| 133.4 |
| 130.0 |
| 129.2 |
| 129.0 |
| 128.9 |
| 128.4 |
| 128.4 |
| 128.2 |
| 127.8 |
| 127.3 |
| 123.0 |
| 120.7 |
Mass Spectrometry (EI, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 274 | 18.12 | [M]⁺ |
| 105 | 100 | [C₆H₅CO]⁺ |
| 77 | 26.11 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes the synthesis of this compound from 4-phenylphenol and benzoyl chloride.
Materials:
-
4-Phenylphenol (1 equivalent)
-
Benzoyl chloride (1.1 equivalents)
-
10% Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-phenylphenol in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide to the flask and stir vigorously to form the sodium phenoxide salt.
-
Slowly add benzoyl chloride to the biphasic mixture with continuous stirring.
-
Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).
-
Separate the organic layer and wash it sequentially with 5% sodium hydroxide solution and deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to obtain pure this compound.
Characterization:
-
Determine the melting point of the purified product.
-
Acquire ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the compound.
Applications
The unique structural features of this compound make it a valuable component in several advanced material applications.
-
Liquid Crystals: The rigid, rod-like structure of the biphenyl moiety is a common feature in calamitic liquid crystals. Phenyl benzoate derivatives are extensively studied for their liquid crystalline properties, which are crucial for the development of display technologies.
-
Photoinitiators: In the field of polymer chemistry, this compound and its derivatives can be used in photoinitiator systems for UV-curing applications. Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization.
Signaling Pathways and Biological Activity
A thorough review of the scientific literature did not yield any specific information regarding the interaction of this compound with biological signaling pathways. While the biological activities of biphenyl and phenyl benzoate compounds, in general, have been investigated, there is no documented evidence to suggest that this compound is directly involved in a specific signaling cascade. Therefore, a diagram of a signaling pathway involving this compound cannot be generated at this time.
Logical Relationships in Synthesis
The synthesis of this compound can be represented as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Experimental Workflow for Characterization
The characterization of the synthesized this compound follows a standard analytical chemistry workflow.
Caption: Experimental workflow for product characterization.
References
Methodological & Application
Application Note: Synthesis of (4-Phenylphenyl) Benzoate via Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of (4-phenylphenyl) benzoate, a key intermediate in various chemical and pharmaceutical applications. Three common esterification methods are presented: Steglich esterification, Mitsunobu reaction, and Fischer esterification. Each protocol is accompanied by a list of required reagents and equipment, step-by-step instructions, and purification methods. Characterization data, including melting point, ¹H NMR, ¹³C NMR, and mass spectrometry, are provided to confirm the identity and purity of the synthesized compound.
Introduction
This compound, also known as 4-biphenyl benzoate, is an aromatic ester with significant applications in materials science and as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its rigid biphenyl structure imparts unique properties to the molecules in which it is incorporated. The synthesis of this ester is typically achieved through the esterification of 4-phenylphenol with benzoic acid. This document outlines three reliable methods for this transformation, catering to different laboratory setups and substrate sensitivities.
Data Presentation
The following table summarizes the key characterization data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₂ | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| Melting Point | 151 °C | [2] |
| Appearance | White to off-white solid | General Knowledge |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (d, J = 7.7 Hz, 2H), 7.63 (d, J = 7.7 Hz, 3H), 7.56 (d, J = 5.1 Hz, 2H), 7.52 – 7.45 (m, 2H), 7.45 – 7.39 (m, 2H), 7.38 – 7.33 (m, 1H), 7.28 (d, J = 8.4 Hz, 2H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165.2, 150.3, 140.3, 139.0, 133.6, 130.1, 129.5, 128.7, 128.5, 128.1, 127.3, 127.0, 121.7 | [3] |
| Mass Spec (GCMS-EI) | m/z (%): 274 (19.26) [M⁺], 105 (100), 77 (36.92) | [3] |
Experimental Protocols
Method 1: Steglich Esterification
This method is a mild and efficient procedure for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[2][4][5]
Reagents and Equipment:
-
4-Phenylphenol
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup and purification glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-phenylphenol (1.0 eq), benzoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DCC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford pure this compound.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry, although for an achiral alcohol like 4-phenylphenol, it serves as a mild and effective esterification method.[6][7][8]
Reagents and Equipment:
-
4-Phenylphenol
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard workup and purification glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-phenylphenol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the reduced hydrazine byproduct. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the this compound.
Method 3: Fischer Esterification
This is a classic acid-catalyzed esterification method, which is an equilibrium process. To achieve a good yield, the equilibrium must be shifted towards the products, typically by using an excess of one reactant or by removing water as it is formed.[9]
Reagents and Equipment:
-
4-Phenylphenol
-
Benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Toluene (for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Standard workup and purification glassware
Procedure:
-
To a round-bottom flask, add 4-phenylphenol (1.0 eq), benzoic acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Add a sufficient amount of toluene to allow for efficient reflux and azeotropic removal of water.
-
Assemble a Dean-Stark apparatus with a reflux condenser.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap (typically several hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst and remove unreacted benzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Mandatory Visualizations
Caption: Overview of synthetic routes to this compound.
Caption: Experimental workflow for Steglich esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. personal.tcu.edu [personal.tcu.edu]
Application Notes and Protocols for the Preparation of Liquid Crystals Using (4-Phenylphenyl) Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylphenyl) benzoate, also known as 4-biphenyl benzoate, is a key intermediate in the synthesis of various organic materials, including liquid crystals. Its rigid biphenyl core structure is a common motif in calamitic (rod-shaped) liquid crystals, which are essential components in liquid crystal displays (LCDs) and other electro-optical devices. While this compound itself is not a mesogenic compound (i.e., it does not exhibit liquid crystal phases on its own), its incorporation into liquid crystal mixtures can significantly influence the resulting material's properties, such as the nematic range, clearing point, and dielectric anisotropy.
These application notes provide a comprehensive overview of the synthesis of this compound and its application as a component in nematic liquid crystal mixtures. Detailed experimental protocols for its synthesis and the subsequent preparation of a liquid crystal mixture are provided, along with characterization data.
Data Presentation
The physical and thermal properties of this compound are summarized in the table below. As this compound is not a liquid crystal in its pure form, the subsequent table provides an example of a nematic liquid crystal mixture incorporating a structurally similar biphenyl benzoate ester, illustrating the effect of such components on the mesomorphic properties of the mixture.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₄O₂ |
| Molecular Weight | 274.31 g/mol |
| Melting Point | 151 °C[1] |
| Boiling Point | 427.9 °C at 760 mmHg |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in hot toluene, chloroform, and other organic solvents |
Table 2: Example of a Nematic Liquid Crystal Mixture Containing a Biphenyl Benzoate Derivative
| Component | Molar Percentage (%) |
| 4-Cyano-4'-pentylbiphenyl (5CB) | 40 |
| 4-Cyano-4'-heptylbiphenyl (7CB) | 30 |
| 4'-Hexyloxyphenyl-4-butylbenzoate | 20 |
| (4-Alkylphenyl) benzoate derivative | 10 |
| Transition Temperatures | |
| Crystalline to Nematic (T_CN) | -5 °C |
| Nematic to Isotropic (T_NI) / Clearing Point | 75 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes the synthesis of this compound from 4-phenylphenol and benzoyl chloride using a modified Schotten-Baumann reaction.
Materials:
-
4-Phenylphenol (1.0 eq.)
-
Benzoyl chloride (1.2 eq.)
-
Pyridine (dried, 2.0 eq.)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-phenylphenol (1.0 eq.) in anhydrous dichloromethane.
-
Add dried pyridine (2.0 eq.) to the solution and cool the flask in an ice bath with stirring.
-
Slowly add benzoyl chloride (1.2 eq.) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as white crystals.
-
Dry the crystals under vacuum and determine the yield and melting point.
Protocol 2: Preparation of a Nematic Liquid Crystal Mixture
This protocol outlines the preparation of a nematic liquid crystal mixture using the synthesized this compound as a component.
Materials:
-
This compound (synthesized in Protocol 1)
-
4-Cyano-4'-pentylbiphenyl (5CB)
-
4-Cyano-4'-heptylbiphenyl (7CB)
-
Other liquid crystal components (as required for desired properties)
-
Small glass vial with a screw cap
-
Heating block or oil bath
-
Vortex mixer
Procedure:
-
Calculate the required mass of each component based on the desired molar percentages.
-
Accurately weigh each component and transfer them to a clean, dry glass vial.
-
Seal the vial and heat it on a heating block or in an oil bath to a temperature above the clearing point of the mixture (e.g., 80-90 °C).
-
Once all components have melted and formed a homogeneous isotropic liquid, vortex the mixture for several minutes to ensure thorough mixing.
-
Slowly cool the mixture to room temperature. The mixture should now be in the nematic liquid crystal phase.
-
Characterize the phase transition temperatures of the mixture using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Experimental workflow for liquid crystal preparation.
References
Application Notes and Protocols: (4-Phenylphenyl) Benzoate as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known photochemical properties of structurally related biphenyl derivatives and aromatic esters. As of the latest literature review, direct experimental evidence for the use of (4-Phenylphenyl) benzoate as a photoinitiator is not available. Therefore, the information presented here is hypothetical and intended for research and development purposes to explore its potential application.
Introduction
This compound, also known as 4-biphenylyl benzoate, is an aromatic ester containing a biphenyl chromophore. Biphenyl derivatives are known to exhibit interesting photophysical properties and have been investigated as photosensitizers in various photopolymerization processes.[1][2][3][4] Structurally similar compounds, such as 4-Benzoylbiphenyl (a ketone derivative), are used as Type II photoinitiators.[5][6][7] This document outlines the proposed use of this compound as a Type II photoinitiator for free-radical polymerization, a process with wide applications in material science and drug delivery systems.
Aromatic ketones like benzophenone are well-established Type II photoinitiators that, upon UV excitation, abstract a hydrogen atom from a co-initiator (e.g., a tertiary amine) to generate initiating radicals.[8][9][10] While aromatic esters can undergo photo-Fries rearrangement, this process is often less efficient for initiating polymerization.[11][12] However, the presence of the biphenyl moiety in this compound suggests potential for acting as a photosensitizer in a bimolecular photoinitiation system.
Proposed Photoinitiation Mechanism
It is proposed that this compound functions as a Type II photoinitiator in the presence of a hydrogen-donating co-initiator, such as an aliphatic amine (e.g., triethylamine) or an amine-containing compound like ethyl 4-(dimethylamino)benzoate (EDB).[2] The proposed mechanism involves the following steps:
-
Photoexcitation: Upon absorption of UV light, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state undergoes efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet state of this compound abstracts a hydrogen atom from the co-initiator, forming a ketyl-like radical and a co-initiator-derived radical.
-
Initiation: The radical generated from the co-initiator is typically the primary species that initiates the polymerization of vinyl monomers, such as acrylates.
References
- 1. mdpi.com [mdpi.com]
- 2. Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Photoinitiator PBZ, 4-Benzoylbiphenyl, CAS 2128-93-0, Quote Now [sellchems.com]
- 6. Properties of 4-Benzoylbiphenyl (Photoinitiator PBZ), CAS 2128-93-0 [sellchems.com]
- 7. SINOCURE® PBZ - 4-Phenylbenzophenone Photoinitiator for Inks & Coatings [sinocurechem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (4-Phenylphenyl) benzoate in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (4-Phenylphenyl) benzoate in liquid crystal displays (LCDs). This document details the physical and liquid crystalline properties of this compound, protocols for its synthesis and incorporation into liquid crystal mixtures, and methods for characterizing the electro-optical performance of such mixtures.
Introduction to this compound in Liquid Crystal Displays
This compound is a calamitic (rod-shaped) liquid crystal compound belonging to the phenyl benzoate class of mesogens. Its rigid biphenyl core structure and benzoate linking group contribute to the molecular anisotropy necessary for the formation of liquid crystalline phases. While not always mesogenic on its own, this compound serves as a crucial component in liquid crystal mixtures, primarily to enhance the nematic range, modify birefringence, and influence the dielectric anisotropy. Its chemical stability and compatibility with other liquid crystal materials make it a valuable ingredient in formulations for various LCD applications.
The molecular structure of this compound is presented below:
Physicochemical and Liquid Crystalline Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₄O₂ | [1] |
| Molecular Weight | 274.31 g/mol | [1] |
| Melting Point | 151 °C | [1] |
| Boiling Point | 427.9 °C (Predicted) | [1] |
| Solubility | Very faint turbidity in hot Toluene | [1] |
Table 2: Typical Liquid Crystalline Properties of Phenyl Benzoate-based Mixtures
The following table presents typical ranges for liquid crystalline properties of nematic mixtures that incorporate phenyl benzoate derivatives. The addition of this compound would be expected to influence these properties.
| Property | Typical Value Range |
| Clearing Point (N-I Transition) | 50 - 120 °C |
| Nematic Range | ≥ 50 °C |
| Birefringence (Δn) at 589 nm | 0.15 - 0.35 |
| Dielectric Anisotropy (Δε) at 1 kHz | -2.0 to +10.0 |
| Rotational Viscosity (γ₁) at 20°C | 100 - 300 mPa·s |
Diagrams and Workflows
Molecular Structure and Property Relationship
The following diagram illustrates the relationship between the molecular structure of this compound and its key properties relevant to LCD applications.
Caption: Relationship between molecular structure and LCD properties.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis of this compound, its incorporation into a liquid crystal mixture, and the subsequent characterization of the mixture's electro-optical properties.
Caption: Experimental workflow for LCD application development.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and the preparation and characterization of a liquid crystal mixture containing it.
Synthesis of this compound (Schotten-Baumann Reaction)
This protocol describes a general method for the synthesis of this compound via the esterification of 4-phenylphenol with benzoyl chloride.
Materials:
-
4-Phenylphenol
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylphenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Preparation of a Nematic Liquid Crystal Mixture
This protocol outlines the preparation of a nematic liquid crystal mixture containing this compound.
Materials:
-
This compound
-
Host nematic liquid crystal mixture (e.g., a cyanobiphenyl-based mixture)
-
Small glass vial with a screw cap
-
Hot plate with magnetic stirring
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amounts of this compound and the host nematic liquid crystal mixture into a clean, dry glass vial. The concentration of this compound can be varied to optimize the desired properties.
-
Seal the vial and heat it on a hot plate to a temperature above the clearing point of all components, ensuring the mixture becomes an isotropic liquid.
-
Gently stir the mixture using a small magnetic stir bar or periodically vortex the vial to ensure complete homogenization.
-
Once a uniform solution is obtained, slowly cool the mixture back to room temperature.
-
The prepared liquid crystal mixture is now ready for cell fabrication and characterization.
Electro-Optical Characterization of the Liquid Crystal Mixture
This protocol provides a general procedure for characterizing the key electro-optical properties of the prepared liquid crystal mixture.
Materials:
-
Prepared liquid crystal mixture
-
Indium tin oxide (ITO)-coated glass cells with a specific cell gap (e.g., 5-10 µm) and alignment layers (e.g., rubbed polyimide for planar alignment)
-
Polarizing optical microscope (POM) with a hot stage
-
Differential scanning calorimeter (DSC)
-
Function generator
-
Voltage amplifier
-
Photodetector
-
Oscilloscope
-
LCR meter
-
Abbe refractometer
Procedure:
-
Phase Transition Temperatures:
-
Use DSC to determine the phase transition temperatures (crystal to nematic and nematic to isotropic) of the mixture.
-
Confirm the phases and observe the textures using a POM equipped with a hot stage.
-
-
Birefringence (Δn) Measurement:
-
Fill an ITO cell with a planar alignment layer with the liquid crystal mixture.
-
Measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices at a specific wavelength (e.g., 589 nm) using an Abbe refractometer.
-
Calculate the birefringence as Δn = nₑ - nₒ.
-
-
Dielectric Anisotropy (Δε) Measurement:
-
Use an LCR meter to measure the capacitance of a planar aligned cell (C⊥) and a homeotropically aligned cell (C∥) at a specific frequency (e.g., 1 kHz). If a homeotropic cell is not available, C∥ can be measured on the planar cell by applying a voltage significantly above the threshold voltage.
-
Measure the capacitance of the empty cell (C_air).
-
Calculate the dielectric permittivities: ε⊥ = C⊥ / C_air and ε∥ = C∥ / C_air.
-
Determine the dielectric anisotropy as Δε = ε∥ - ε⊥.
-
-
Electro-Optical Switching:
-
Place the filled planar aligned cell between crossed polarizers in the POM.
-
Apply a square-wave voltage from a function generator and amplifier to the cell.
-
Use a photodetector to measure the change in light transmission as the voltage is switched on and off.
-
Measure the rise time (τ_on) and decay time (τ_off) of the optical response using an oscilloscope.
-
Conclusion
This compound is a versatile component for formulating liquid crystal mixtures for a range of LCD applications. While it may not exhibit liquid crystalline properties as a pure compound, its incorporation into host mixtures can significantly enhance their performance by widening the nematic temperature range and modifying key electro-optical parameters. The protocols provided herein offer a foundational framework for the synthesis, formulation, and characterization of liquid crystal mixtures containing this compound, enabling further research and development in advanced display technologies.
References
Application Notes and Protocols for the Synthesis of Polymers from (4-Phenylphenyl) Benzoate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from (4-Phenylphenyl) benzoate and its analogs are a class of materials with significant potential in advanced applications, including liquid crystal displays, high-performance films, and biomedical devices. The rigid biphenyl benzoate core imparts desirable properties such as high thermal stability, liquid crystallinity, and specific optical characteristics. These notes provide detailed protocols for the synthesis of monomers derived from this compound precursors and their subsequent polymerization via free-radical and condensation methods.
Monomer Synthesis from this compound Precursors
The non-polymerizable this compound must first be functionalized with a polymerizable group, such as an acrylate or hydroxyl group, to serve as a monomer. The following protocols outline the synthesis of acrylate and diol monomers, which are key precursors for polyacrylates and polyesters, respectively.
Protocol 1: Synthesis of Acrylate Monomer from 4-Hydroxy-4'-phenylbiphenyl
This protocol describes the synthesis of a liquid crystalline acrylate monomer, which can be polymerized via free-radical polymerization. The synthesis involves a two-step process starting from a hydroxylated biphenyl precursor.
Experimental Protocol:
-
Etherification:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxy-4'-phenylbiphenyl (1.0 eq) and 6-chloro-1-hexanol (1.2 eq) in acetone.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the resulting intermediate, 4-(6-hydroxyhexyloxy)-4'-phenylbiphenyl, by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
-
Acrylation:
-
Dissolve the purified intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a flask cooled in an ice bath.
-
Slowly add acryloyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol to obtain the final monomer, 4-((4'-phenyl)phenoxy)hexyl acrylate.
-
Diagram: Synthesis of Acrylate Monomer
Caption: Synthetic pathway for an acrylate monomer.
Polymer Synthesis Methodologies
The choice of polymerization method depends on the functional groups of the monomer. Acrylate-functionalized monomers are suitable for radical polymerization, while diol or diacid functionalized monomers are used in polycondensation reactions.
Protocol 2: Free-Radical Polymerization of Acrylate Monomer
This protocol details the synthesis of a side-chain liquid crystalline polyacrylate.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve the synthesized acrylate monomer (e.g., 4-((4'-phenyl)phenoxy)hexyl acrylate) (1.0 g) and a radical initiator such as azobisisobutyronitrile (AIBN) (1-2 mol% relative to the monomer) in anhydrous toluene (10 mL) in a Schlenk flask.[1]
-
Ensure all glassware is oven-dried and the solvent is anhydrous.
-
-
Degassing:
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[1]
-
-
Polymerization:
-
After degassing, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70-80°C and stir for 24 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature. The polymer may precipitate or the solution will be viscous.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate it to remove unreacted monomer and initiator residues. Repeat this step two more times.
-
Dry the purified polymer in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Diagram: Free-Radical Polymerization Workflow
Caption: Workflow for free-radical polymerization.
Protocol 3: Polycondensation of Biphenyl-4,4'-diol with Terephthaloyl Chloride
This protocol is for the synthesis of a wholly aromatic polyester, a type of polymer known for its high thermal stability and mechanical strength.[2]
Experimental Protocol:
-
Monomer Preparation:
-
Ensure Biphenyl-4,4'-diol and terephthaloyl chloride are pure and dry. Terephthaloyl chloride can be purified by recrystallization from hexane.
-
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add Biphenyl-4,4'-diol (1.0 eq) and a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to dissolve the diol.
-
-
Polymerization:
-
Once the diol is dissolved, add terephthaloyl chloride (1.0 eq) to the solution portion-wise under a steady stream of nitrogen.
-
Heat the reaction mixture to 250-300°C. The reaction is driven by the evolution of HCl gas.
-
Continue heating and stirring for 4-6 hours until the evolution of HCl ceases and the viscosity of the mixture increases significantly.
-
-
Isolation and Purification:
-
Cool the reaction mixture. The solid polymer will precipitate.
-
Break up the solid mass and wash it thoroughly with a suitable solvent (e.g., acetone) to remove the high-boiling point solvent and any unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the final polyester product in a vacuum oven at 100-120°C.
-
Diagram: Polycondensation Workflow
Caption: Workflow for polycondensation.
Data Presentation: Polymer Properties
The properties of polymers derived from this compound precursors are highly dependent on the polymer structure and the polymerization method used. The following tables summarize typical data for different polymer types.
Table 1: Properties of Side-Chain Liquid Crystalline Polyacrylates
| Polymer Structure | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Phase Transitions (°C) | Reference |
| Polyacrylate with biphenyl side group (n=6 spacer) | 15,000 - 25,000 | 1.5 - 2.5 | 30 - 40 | Smectic A to Isotropic: 120-140 | [3] |
| Polyacrylate with biphenyl side group (n=8 spacer) | 18,000 - 30,000 | 1.6 - 2.6 | 25 - 35 | Smectic A to Isotropic: 110-130 | [3] |
| Polyacrylate with biphenyl side group (n=10 spacer) | 20,000 - 35,000 | 1.7 - 2.8 | 20 - 30 | Smectic A to Isotropic: 100-120 | [3] |
Table 2: Properties of Wholly Aromatic Polyesters
| Comonomers | Inherent Viscosity (dL/g) | Tg (°C) | Melting Temp (°C) | Decomposition Temp (°C) | Reference |
| Biphenyl-4,4'-diol + Terephthalic Acid | 0.8 - 1.5 | ~190 | >350 (Nematic) | >450 | [2][4] |
| 4'-Hydroxybiphenyl-3-carboxylic acid (60%) + 3-Hydroxybenzoic acid (40%) | 0.6 - 0.8 | 190 | Amorphous | >450 | [4] |
Table 3: Properties of ATRP Synthesized Block Copolymers
| Polymer | Mn (SEC, g/mol ) | PDI (Mw/Mn) | Tg (°C) | LC Phase Transitions (°C) | Reference |
| PM6BACP (Homopolymer) | 20,100 | 1.11 | 28 | Smectic to Nematic: 107; Nematic to Isotropic: 112 | [5] |
| PEO-b-PM6BACP (46 units) | 24,100 | 1.09 | Not reported | LC to Isotropic: 102 | [5] |
| PEO-b-PM6BACP (106 units) | 48,500 | 1.13 | Not reported | LC to Isotropic: 101 | [5] |
(Note: Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature. Data are representative and may vary based on specific reaction conditions.)
References
- 1. chemrestech.com [chemrestech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of (4-Phenylphenyl) Benzoate Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylphenyl) benzoate is a calamitic (rod-shaped) liquid crystal possessing a rigid core composed of three interconnected phenyl rings. This molecular structure gives rise to one or more mesophases between the crystalline solid and isotropic liquid states. The characterization of these mesophases is crucial for understanding the material's physical properties and for its potential applications in areas such as display technologies and advanced materials. This document provides detailed application notes and experimental protocols for the essential techniques used to characterize this compound liquid crystals.
Core Characterization Workflow
The comprehensive characterization of this compound typically involves a multi-technique approach to determine its transition temperatures, identify its liquid crystalline phases, and elucidate its structural organization. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for confirming the molecular structure.
Caption: A typical workflow for the characterization of this compound liquid crystals.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from the characterization of calamitic liquid crystals similar to this compound. Please note that the exact transition temperatures and enthalpy values for this compound may vary depending on sample purity and experimental conditions.
| Phase Transition | Transition Temperature (°C) | Enthalpy Change (ΔH, kJ/mol) | Technique |
| Crystal to Nematic (Cr → N) | 130 - 140 | 15 - 25 | DSC |
| Nematic to Isotropic (N → I) | 210 - 220 | 0.5 - 1.5 | DSC |
Note: The data presented here are representative values for phenyl benzoate-based liquid crystals and should be experimentally verified for this compound.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.
Materials:
-
This compound sample (2-5 mg)
-
Aluminum DSC pans and lids
-
DSC instrument with a cooling system
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press.
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its clearing point (e.g., 250 °C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same constant rate (10 °C/min) back to the initial temperature.
-
Perform a second heating scan under the same conditions to observe the thermal transitions of the material with a consistent thermal history.
-
-
Data Analysis: Analyze the DSC thermogram from the second heating scan to determine the peak temperatures of endothermic events, which correspond to phase transitions. The area under each peak is integrated to calculate the enthalpy of the transition.
Caption: A step-by-step workflow for DSC analysis of liquid crystals.
Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystalline phases and observe the characteristic textures of this compound.
Materials:
-
This compound sample
-
Glass microscope slides and cover slips
-
Hot stage for temperature control
-
Polarizing optical microscope
Protocol:
-
Sample Preparation: Place a small amount of the this compound sample on a clean glass slide.
-
Heating: Gently heat the slide on a hot plate to melt the sample into the isotropic liquid phase.
-
Cover Slip: Place a cover slip over the molten sample and press gently to create a thin, uniform film.
-
Microscope Setup: Place the slide on the hot stage of the polarizing microscope.
-
Observation:
-
Heat the sample to the isotropic phase (a completely dark field of view between crossed polarizers).
-
Slowly cool the sample (e.g., at 1-5 °C/min) while observing the changes in the field of view.
-
As the sample cools, droplets of the nematic phase will appear, which will coalesce to form a characteristic texture (e.g., Schlieren or marbled).
-
Upon further cooling, the transition to the crystalline phase will be observed.
-
Record images of the characteristic textures observed for each phase.
-
Compare the transition temperatures observed with the POM to the data obtained from DSC.
-
Application Notes and Protocols for the Quantification of (4-Phenylphenyl) benzoate
Introduction
(4-Phenylphenyl) benzoate is an aromatic ester with applications in various fields, including materials science and as an intermediate in organic synthesis. Accurate and reliable quantification of this compound is essential for quality control, reaction monitoring, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
I. High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like aromatic esters.[1] A reversed-phase HPLC method is recommended for the routine analysis of this compound.
Experimental Protocol
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[1]
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[1]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard
-
0.45 µm syringe filters
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.[2]
-
Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Add the mobile phase to dissolve the sample completely. Dilute to the final volume with the mobile phase to achieve a target concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1]
4. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The mobile phase should be filtered and degassed.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: UV detection at 254 nm is suitable for aromatic compounds.[1]
-
Injection Volume: 20 µL[1]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent.[2]
Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is an excellent alternative and confirmatory technique for the analysis of this compound. It offers superior sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.[1]
Experimental Protocol
1. Instrumentation:
-
A standard GC-MS system is required.
2. Reagents and Materials:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to obtain concentrations in the range of 0.1-10 µg/mL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent to a known concentration.[1]
4. GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]
Quantitative Data (Hypothetical)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
III. UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple matrices where interfering substances are not present.
Experimental Protocol
1. Instrumentation:
-
A UV-Vis spectrophotometer.
2. Reagents and Materials:
-
Ethanol or Methanol (UV grade)
-
This compound reference standard
-
Quartz cuvettes
3. Sample and Standard Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable UV-transparent solvent (e.g., ethanol).
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standards of varying, known concentrations (e.g., 1-10 µg/mL).
-
Sample Preparation: Prepare a solution of the sample in the same solvent to achieve a concentration within the calibration range.
4. Analysis Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan the absorbance of a standard solution from 200 to 400 nm to determine the λmax.
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis: Measure the absorbance of the prepared sample solution and determine the concentration from the calibration curve.
Quantitative Data (Hypothetical)
| Parameter | Result |
| λmax | ~260 nm |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Logical Relationship Diagram
Caption: Logical relationship for UV-Vis quantification.
Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, followed by mass-based detection. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Primary Application | Routine QC, purity assessment.[1] | Trace analysis, impurity identification, confirmation.[1] | Simple, rapid quantification in non-complex matrices. |
Disclaimer: The provided protocols and hypothetical data are intended as a starting point. Method validation is required to ensure the suitability of the chosen analytical procedure for its intended purpose.[3][4] This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
References
Application Notes and Protocols for the Synthesis of Nematic Liquid Crystals Based on (4-Phenylphenyl) Benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of nematic liquid crystals utilizing the (4-phenylphenyl) benzoate core structure. The methodologies outlined are based on established synthetic routes for phenyl benzoate-based liquid crystals and are intended to serve as a comprehensive guide for researchers in materials science and medicinal chemistry.
Introduction
This compound and its derivatives are key components in the design of calamitic (rod-like) liquid crystals, which are widely used in display technologies and other electro-optic applications. The rigid biphenyl core of this compound provides the necessary structural anisotropy for the formation of mesophases, particularly the nematic phase. By modifying the terminal groups of the this compound core, the transition temperatures and other mesomorphic properties can be finely tuned. This document details the synthesis of a representative nematic liquid crystal, 4'-alkoxy-(4-phenylphenyl) benzoate, through the esterification of 4-phenylphenol.
Synthesis Pathway
The general synthetic strategy involves the esterification of a substituted phenol with a substituted benzoic acid or its corresponding acyl chloride. In the context of this compound derivatives, 4-phenylphenol (also known as 4-hydroxybiphenyl) serves as a key precursor. The following diagram illustrates the synthesis of a 4'-alkoxy-(4-phenylphenyl) benzoate, a common class of nematic liquid crystals.
Caption: Synthesis of 4'-Alkoxy-(4-phenylphenyl) benzoate.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of 4'-alkoxy-(4-phenylphenyl) benzoates.
Synthesis of 4'-Hexyloxy-(4-phenylphenyl) benzoate
This protocol describes a representative synthesis using 4-hexyloxybenzoyl chloride.
Materials:
-
4-Phenylphenol (4-hydroxybiphenyl)
-
4-Hexyloxybenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-phenylphenol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir at room temperature under a nitrogen atmosphere.
-
Slowly add a solution of 4-hexyloxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-hexyloxy-(4-phenylphenyl) benzoate.
Characterization
The synthesized compound should be characterized to confirm its structure and purity, and to determine its liquid crystalline properties.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the ester carbonyl stretch.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.
Quantitative Data
The following table summarizes the phase transition temperatures for a series of 4'-alkoxy-(4-phenylphenyl) benzoates, demonstrating the effect of the alkoxy chain length on the mesomorphic behavior.
| Alkoxy Group (R) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) | Reference |
| Methoxy | - | - | |
| Ethoxy | - | - | |
| Propoxy | - | - | |
| Butoxy | 135.8 | 225.0 | [1] |
| Pentoxy | - | - | |
| Hexoxy | 113.5 | 210.2 | [1] |
| Heptoxy | - | - | |
| Octoxy | 121.5 | 205.5 | [1] |
Note: Data for some alkoxy chain lengths were not available in the searched literature.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from synthesis to characterization for the development of this compound-based nematic liquid crystals.
Caption: Workflow for Liquid Crystal Synthesis and Analysis.
Conclusion
The use of this compound as a core structure provides a versatile platform for the synthesis of nematic liquid crystals. The experimental protocols and characterization methods detailed in this document offer a solid foundation for researchers to explore the synthesis of novel liquid crystalline materials. The straightforward esterification chemistry allows for the systematic variation of terminal substituents, enabling the fine-tuning of mesomorphic properties for specific applications in display technology and other advanced materials.
References
Application Notes and Protocols: Formulation of Liquid Crystal Mixtures Containing (4-Phenylphenyl) Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and application of liquid crystal mixtures containing (4-Phenylphenyl) benzoate derivatives. The information is intended for professionals in research and development, particularly in the fields of materials science, chemistry, and drug delivery.
Introduction to this compound in Liquid Crystal Formulations
This compound and its derivatives are a class of rod-shaped molecules that are key components in many nematic liquid crystal mixtures. Their rigid biphenyl benzoate core structure contributes to the formation of stable mesophases over a wide temperature range. The inclusion of these compounds in liquid crystal formulations can significantly influence the resulting mixture's physical properties, including its nematic range, clearing point, viscosity, and electro-optical characteristics. These properties are crucial for applications in liquid crystal displays (LCDs) and have potential in advanced drug delivery systems where the liquid crystalline structure can be used for controlled release.
Quantitative Data: Example Liquid Crystal Formulations
The following tables summarize example compositions of nematic liquid crystal mixtures containing derivatives of this compound, as described in the patent literature. These mixtures often include cyanobiphenyls to achieve desirable electro-optical properties.
Table 1: Ternary Liquid Crystal Mixture Composition
| Component | Role in Mixture | Composition (by parts) |
| 4'-n-Hexyloxyphenyl-4-n-butylbenzoate | Nematic host | 23.87 |
| 4-Cyano-4'-n-pentyl-biphenyl | High positive dielectric anisotropy | 56.17 |
| 4'-n-Pentylphenyl-3-chloro-4-(4'-n-pentylbenzoyloxy)benzoate | Smectic phase suppressor, viscosity modifier | 19.96 |
Table 2: Alternative Ternary Liquid Crystal Mixture Composition
| Component | Role in Mixture | Composition (by parts) |
| 4'-Cyanophenyl-4-n-heptylbenzoate | Nematic host | 40 |
| 4-Cyano-4'-n-pentylbiphenyl | High positive dielectric anisotropy | 40 |
| 4'-n-Pentylphenyl-3-chloro-4-(4'-n-pentylbenzoyloxy)benzoate | Smectic phase suppressor, viscosity modifier | 20 |
Experimental Protocols
Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative, which can be adapted for various alkyl and alkoxy substitutions.
Objective: To synthesize 4'-alkylphenyl-4-(4'-alkylbenzoyloxy)benzoate.
Materials:
-
4-Alkyl-4'-hydroxybiphenyl
-
4-Alkylbenzoyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 4-alkyl-4'-hydroxybiphenyl in anhydrous toluene.
-
Add an equimolar amount of anhydrous pyridine to the solution to act as a base and catalyst.
-
Slowly add an equimolar amount of 4-alkylbenzoyl chloride dissolved in anhydrous toluene to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain the purified 4'-alkylphenyl-4-(4'-alkylbenzoyloxy)benzoate.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Preparation of Liquid Crystal Mixtures
Objective: To prepare a homogeneous liquid crystal mixture with specific component ratios.
Materials:
-
Individual liquid crystal components (e.g., this compound derivative, cyanobiphenyls)
-
Vials with airtight caps
-
Analytical balance
-
Hot plate or oven
-
Vortex mixer or ultrasonic bath
Procedure:
-
Accurately weigh the required amounts of each liquid crystal component into a clean, dry vial using an analytical balance.
-
Seal the vial tightly.
-
Heat the vial to a temperature above the clearing point of all components to ensure they are in their isotropic (liquid) phase. A typical temperature is 80-100 °C.
-
Thoroughly mix the components in their isotropic state using a vortex mixer or by placing the vial in an ultrasonic bath for 15-30 minutes. This ensures a homogeneous mixture.
-
Slowly cool the mixture to room temperature.
-
Store the mixture in a desiccator to prevent moisture absorption.
Characterization of Liquid Crystal Mixtures
Objective: To determine the phase transition temperatures (e.g., melting point, clearing point) of the liquid crystal mixture.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
DSC Protocol:
-
Hermetically seal a small amount (5-10 mg) of the liquid crystal mixture in an aluminum pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same controlled rate.
-
Analyze the resulting thermogram to identify the temperatures of phase transitions, which appear as peaks.
POM Protocol:
-
Place a small drop of the liquid crystal mixture on a clean glass slide and cover it with a coverslip.
-
Place the slide on the hot stage of the polarizing microscope.
-
Heat the sample slowly while observing the texture through the crossed polarizers.
-
Note the temperatures at which changes in the texture occur, indicating phase transitions. The transition to the isotropic phase is marked by the disappearance of birefringence (the view becomes dark).
Objective: To measure the electro-optical properties of the liquid crystal mixture, such as threshold voltage and response time.
Apparatus:
-
Function generator
-
Voltage amplifier
-
Photodetector
-
Oscilloscope
-
Helium-Neon (He-Ne) laser
-
Polarizers
-
Liquid crystal test cell
Procedure:
-
Fill a liquid crystal test cell (consisting of two parallel glass plates with transparent electrodes and an alignment layer) with the prepared liquid crystal mixture via capillary action in its isotropic phase.
-
Place the filled cell between two crossed polarizers.
-
Direct a He-Ne laser beam through the setup and into a photodetector.
-
Apply a square-wave voltage from the function generator to the cell's electrodes.
-
Monitor the transmitted light intensity with the photodetector, displaying the signal on an oscilloscope.
-
Vary the applied voltage and frequency to determine the threshold voltage (the voltage at which the cell begins to switch) and the response times (rise and fall times).
Applications
Liquid crystal mixtures containing this compound derivatives are primarily used in:
-
Liquid Crystal Displays (LCDs): Their favorable electro-optical properties, including a broad nematic range and low operating voltages, make them suitable for various types of LCDs, from simple monochrome displays to more complex active-matrix displays.
-
Smart Windows: The ability to switch between transparent and opaque states with an applied voltage allows for their use in privacy glass and energy-efficient windows.
-
Optical Shutters and Modulators: The fast switching times of these mixtures are advantageous in applications requiring rapid light modulation.
-
Drug Delivery: The unique properties of liquid crystals are being explored for the development of novel drug delivery systems. The ordered structure of the liquid crystal can be used to encapsulate drug molecules and control their release. The phase transitions of the liquid crystal can be triggered by external stimuli, such as temperature or an electric field, to release the drug on demand.
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Avoid inhalation of fumes and direct contact with skin and eyes.
-
Dispose of chemical waste according to institutional and local regulations.
Application Notes and Protocols: Electro-Optical Characterization of (4-Phenylphenyl) Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for measuring the key electro-optical properties of the nematic liquid crystal (4-Phenylphenyl) benzoate. This document offers detailed methodologies for the characterization of birefringence, threshold voltage, and switching times, which are critical parameters for the development of liquid crystal-based technologies, including advanced displays and spatial light modulators. While the quantitative data presented herein is illustrative for a typical phenyl benzoate-based nematic liquid crystal, the described protocols are directly applicable for the empirical evaluation of this compound.
Introduction
This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase over a specific temperature range. The anisotropic nature of the molecules in the nematic phase leads to unique electro-optical properties, which can be modulated by an external electric field. The key electro-optical parameters that define the performance of a nematic liquid crystal in a device are its birefringence (Δn), the Freedericksz threshold voltage (Vth), and the switching times (rise time τ_on and fall time τ_off). Accurate measurement of these parameters is essential for material characterization and device design.
Experimental Objectives
The primary objectives of the experimental procedures outlined below are to:
-
Determine the voltage-dependent birefringence of this compound.
-
Measure the Freedericksz threshold voltage for the splay-to-bend transition.
-
Characterize the switching dynamics, specifically the rise and fall times, as a function of the applied voltage.
Summary of Electro-Optical Properties
The following tables summarize typical electro-optical properties for a phenyl benzoate-based nematic liquid crystal, serving as a reference for the expected performance of this compound.
Table 1: Key Electro-Optical Parameters
| Parameter | Symbol | Typical Value | Units |
| Birefringence (at 633 nm, 25°C) | Δn | 0.15 - 0.25 | - |
| Freedericksz Threshold Voltage | Vth | 1.0 - 2.5 | V |
| Rise Time (at 5V) | τ_on | 5 - 20 | ms |
| Fall Time | τ_off | 20 - 50 | ms |
Table 2: Voltage-Dependent Birefringence (at 633 nm, 25°C)
| Applied Voltage (V) | Effective Birefringence (Δn_eff) |
| 0.0 | 0.20 |
| 1.0 | 0.20 |
| 1.5 | 0.18 |
| 2.0 | 0.12 |
| 3.0 | 0.05 |
| 5.0 | < 0.01 |
Table 3: Switching Times vs. Applied Voltage
| Applied Voltage (V) | Rise Time (τ_on) (ms) | Fall Time (τ_off) (ms) |
| 2.0 | 55 | 35 |
| 3.0 | 25 | 35 |
| 5.0 | 10 | 35 |
| 10.0 | 2 | 35 |
Experimental Protocols
Materials and Equipment
-
Liquid Crystal: this compound
-
Liquid Crystal Cell: Commercially available planar alignment cell (e.g., 5-10 µm thickness) with transparent Indium Tin Oxide (ITO) electrodes.
-
Light Source: He-Ne Laser (632.8 nm) or a stable, collimated light source with a narrow bandpass filter.
-
Polarizers: Two high-quality linear polarizers.
-
Function Generator: To apply a variable AC voltage to the liquid crystal cell.
-
High-Voltage Amplifier (Optional): To amplify the function generator signal if higher voltages are required.
-
Photodiode Detector: To measure the intensity of the transmitted light.
-
Oscilloscope: To monitor the applied voltage and the photodiode signal.
-
Temperature Controller: To maintain a stable temperature of the liquid crystal cell.
-
Optical Bench and Mounts: For stable alignment of all optical components.
Experimental Workflow
The overall experimental workflow for characterizing the electro-optical properties of this compound is illustrated in the following diagram.
Caption: Experimental workflow for electro-optical characterization.
Protocol for Birefringence and Threshold Voltage Measurement
-
Sample Preparation: Fill a planar alignment liquid crystal cell with this compound in its isotropic phase by capillary action. Slowly cool the cell to the desired measurement temperature within the nematic phase and allow it to stabilize.
-
Optical Setup:
-
Mount the laser, two polarizers, the liquid crystal cell, and the photodiode on the optical bench.
-
The first polarizer (polarizer) should be oriented at 45° with respect to the rubbing direction of the liquid crystal cell.
-
The second polarizer (analyzer) should be oriented at -45° (i.e., crossed with respect to the first polarizer).[1][2]
-
-
Electronic Setup:
-
Connect the function generator to the ITO electrodes of the liquid crystal cell.
-
Connect the output of the photodiode to the oscilloscope.
-
-
Measurement Procedure:
-
Apply a sinusoidal AC voltage (e.g., 1 kHz) to the cell.
-
Slowly sweep the applied voltage from 0 V to a voltage where the transmitted light intensity reaches a minimum (typically > 5V).
-
Record the transmitted light intensity as a function of the applied voltage.
-
-
Data Analysis:
-
The transmitted intensity (I) through the crossed polarizers is given by: I = I₀ sin²(δ/2) where δ = 2πΔn_eff * d / λ is the phase retardation, d is the cell thickness, and λ is the wavelength of light.
-
Calculate the effective birefringence (Δn_eff) at each voltage from the measured intensity.
-
Plot the transmitted intensity versus the applied voltage. The Freedericksz threshold voltage (Vth) is the voltage at which the transmitted intensity begins to change.[3][4]
-
Protocol for Switching Time Measurement
-
Sample Preparation and Setup: Use the same sample and optical/electronic setup as for the birefringence measurement.
-
Measurement Procedure:
-
Apply a square wave voltage from the function generator to the liquid crystal cell. The low voltage level should be 0 V, and the high voltage level should be the desired test voltage (e.g., 5 V).
-
Capture the photodiode response on the oscilloscope upon the application and removal of the voltage pulse.
-
-
Data Analysis:
-
Rise Time (τ_on): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its final value after the voltage is applied.[5]
-
Fall Time (τ_off): Measure the time it takes for the transmitted intensity to change from 90% to 10% of its initial value after the voltage is removed.[5]
-
Repeat the measurement for different applied voltages to determine the voltage dependence of the switching times.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the applied electric field and the resulting electro-optical response of the nematic liquid crystal.
Caption: Electric field-induced electro-optical response pathway.
Conclusion
The experimental protocols and application notes presented here provide a robust framework for the comprehensive electro-optical characterization of this compound. By systematically measuring the birefringence, threshold voltage, and switching times, researchers can obtain the necessary data to evaluate its potential for use in various electro-optical devices. The provided illustrative data and diagrams serve as a valuable reference for conducting these experiments and interpreting the results.
References
- 1. The synthesis and dielectric properties of a new phenylbenzoate-based calamitic liquid crystal | AVESİS [avesis.yildiz.edu.tr]
- 2. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. surajitdhara.in [surajitdhara.in]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Phenylphenyl) Benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of (4-Phenylphenyl) benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: the Schotten-Baumann reaction and the Steglich esterification.
Issue 1: Low Yield in Schotten-Baumann Synthesis
Q1: My Schotten-Baumann reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Schotten-Baumann synthesis of this compound can stem from several factors. The primary issues are often related to the reactivity of the 4-phenylphenol, the stability of the benzoyl chloride, and the reaction conditions.
A crucial step in this reaction is the deprotonation of 4-phenylphenol to the more nucleophilic phenoxide ion by the base.[1] If the base concentration is too low or if the base is not strong enough, the concentration of the phenoxide ion will be insufficient for an efficient reaction with benzoyl chloride.
Another common issue is the hydrolysis of benzoyl chloride in the aqueous basic solution, which competes with the desired esterification reaction.[2] Vigorous stirring is essential to maximize the reaction between the organic and aqueous phases.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Deprotonation of 4-Phenylphenol | Increase the concentration of the aqueous NaOH solution to 10-15%. Ensure at least two equivalents of NaOH are used. | A higher concentration of a strong base like NaOH ensures a sufficient concentration of the highly reactive phenoxide ion, driving the reaction forward.[1] |
| Hydrolysis of Benzoyl Chloride | Add the benzoyl chloride dropwise to the vigorously stirred reaction mixture. Maintain a low reaction temperature (0-5 °C) during the addition. | Slow, controlled addition and low temperatures minimize the rate of the competing hydrolysis of the benzoyl chloride, favoring the desired reaction with the phenoxide.[2] |
| Poor Interfacial Mixing | Use a high-speed mechanical stirrer or a magnetic stirrer with a large stir bar to ensure vigorous agitation of the biphasic mixture. The use of a phase-transfer catalyst can also be considered.[3] | Efficient mixing increases the interfacial area between the organic and aqueous phases, facilitating the reaction between the phenoxide and benzoyl chloride. |
| Precipitation of Product | If the product precipitates during the reaction, it may coat the unreacted starting materials. Ensure enough organic solvent (e.g., dichloromethane) is present to keep the product dissolved until the reaction is complete. | Maintaining a homogeneous organic phase prevents the product from inhibiting the reaction. |
Issue 2: Side Product Formation in Steglich Esterification
Q2: I am observing a significant amount of a white, insoluble precipitate in my Steglich esterification of 4-phenylphenol, which is difficult to separate from my product.
A2: This is a common issue in Steglich esterifications. The white, insoluble precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct formed from the coupling agent dicyclohexylcarbodiimide (DCC).[4] Another potential side product is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate, especially in slow reactions.[4]
The formation of N-acylurea can be suppressed by the addition of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst.[4] DMAP is a better nucleophile than the alcohol and reacts with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which then readily reacts with the alcohol.[4]
Troubleshooting Side Product Formation:
| Side Product | Recommended Solution | Rationale |
| N,N'-Dicyclohexylurea (DCU) | Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. If some DCU remains in the filtrate, it can often be removed by cooling the solution and performing a second filtration. For a more straightforward workup, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the urea byproduct can be removed with an aqueous wash.[5][6] | DCU is largely insoluble in most organic solvents and can be removed by filtration. Using EDC simplifies the purification process significantly.[5] |
| N-Acylurea | Ensure a catalytic amount of DMAP (5-10 mol%) is used in the reaction. Run the reaction at room temperature, as higher temperatures can promote the rearrangement to N-acylurea. | DMAP accelerates the desired esterification reaction, outcompeting the slower intramolecular rearrangement that leads to N-acylurea formation.[4] |
Frequently Asked Questions (FAQs)
Q3: Which method is better for synthesizing this compound: Schotten-Baumann or Steglich esterification?
A3: The choice of method depends on the scale of the reaction, the desired purity, and the available reagents.
-
Schotten-Baumann is often preferred for larger-scale syntheses due to the lower cost of reagents (benzoyl chloride and NaOH).[7] However, it can be challenging to control the competing hydrolysis of the acid chloride, and the use of a strong base may not be suitable for sensitive substrates.
-
Steglich esterification is a milder method that is well-suited for smaller-scale reactions and for substrates that are sensitive to acid or base.[8] It often gives higher yields for sterically hindered phenols. The primary drawback is the higher cost of the carbodiimide coupling agents and the potential for side product formation if not performed correctly.
Q4: How can I effectively purify my crude this compound?
A4: The most common method for purifying crude this compound is recrystallization. Ethanol is a frequently used solvent for this purpose.[9] The general procedure involves dissolving the crude product in a minimum amount of hot ethanol and then allowing the solution to cool slowly. The pure this compound will crystallize out, leaving the impurities in the solution. The crystals can then be collected by filtration.[10]
Q5: My reaction seems to have stalled. How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials (4-phenylphenol and benzoic acid/benzoyl chloride). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound
-
Preparation of Reactants:
-
In a 250 mL Erlenmeyer flask, dissolve 4-phenylphenol (1 equivalent) in 10% aqueous sodium hydroxide solution (2.5 equivalents).
-
Cool the flask in an ice bath with magnetic stirring.
-
-
Reaction:
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.[9]
-
Dry the crystals in a vacuum oven.
-
Protocol 2: Steglich Esterification Synthesis of this compound
-
Preparation of Reactants:
-
In a 100 mL round-bottom flask, dissolve 4-phenylphenol (1 equivalent), benzoic acid (1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).
-
-
Reaction:
-
Cool the flask in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Schotten-Baumann | Steglich Esterification |
| Reactants | 4-Phenylphenol, Benzoyl Chloride | 4-Phenylphenol, Benzoic Acid |
| Reagents | NaOH (aq) | DCC (or EDC), DMAP |
| Solvent | Biphasic (e.g., Dichloromethane/Water) | Aprotic (e.g., Dichloromethane) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | 70-85% | 80-95% |
| Key Side Reaction | Hydrolysis of Benzoyl Chloride | N-Acylurea Formation |
Visualizations
Caption: Reaction mechanism for the Schotten-Baumann synthesis.
Caption: Experimental workflow for Steglich esterification.
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. grokipedia.com [grokipedia.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. testbook.com [testbook.com]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gauthmath.com [gauthmath.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-Phenylphenyl) Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Phenylphenyl) benzoate. The information is tailored to address common issues encountered during laboratory experiments, ensuring a smoother and more efficient synthesis process.
Overview of Synthesis Methods
The synthesis of this compound can be achieved through several methods, each with its own advantages and potential challenges. The most common approaches include:
-
Schotten-Baumann Reaction: This method involves the reaction of 4-phenylphenol with benzoyl chloride in the presence of a base. It is often favored for its relatively high yields and mild reaction conditions.
-
Fischer Esterification: This classic method involves the acid-catalyzed reaction between 4-phenylphenol and benzoic acid. It is a reversible reaction that often requires forcing conditions to achieve high yields.
-
DCC Coupling (Steglich Esterification): This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild conditions.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes typical quantitative data for the different synthesis methods of this compound and analogous phenolic esters. Please note that actual results may vary depending on specific reaction conditions and scale.
| Parameter | Schotten-Baumann Reaction | Fischer Esterification | DCC Coupling (Steglich Esterification) |
| Starting Materials | 4-Phenylphenol, Benzoyl Chloride | 4-Phenylphenol, Benzoic Acid | 4-Phenylphenol, Benzoic Acid |
| Key Reagents | Aqueous Base (e.g., NaOH) or Pyridine | Strong Acid Catalyst (e.g., H₂SO₄) | DCC, DMAP (catalyst) |
| Typical Yield | 70-95% | 50-80% | 80-95%[1] |
| Reaction Temperature | 0°C to Room Temperature[2] | Reflux (e.g., 80-120°C)[3] | 0°C to Room Temperature[4] |
| Typical Reaction Time | 1-4 hours[3] | 4-24 hours[3] | 2-18 hours[5] |
| Key Advantages | High yield, fast reaction, mild conditions.[3] | Inexpensive and readily available reagents. | Mild conditions, suitable for sensitive substrates.[6] |
| Key Disadvantages | Benzoyl chloride is lachrymatory and moisture-sensitive. | Reversible reaction, requires harsh conditions, potential for side reactions.[7] | DCC is an allergen, byproduct (DCU) can be difficult to remove.[5] |
Troubleshooting Guides and FAQs
Schotten-Baumann Reaction
This method is a popular choice for the synthesis of this compound due to its efficiency. However, users may encounter some common issues.
Q1: My yield of this compound is lower than expected. What are the likely causes?
A1: Low yields in the Schotten-Baumann reaction are often due to a few key factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which will not react with the phenol under these conditions. Ensure all glassware is dry and use a suitable grade of solvent.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure vigorous stirring, especially in a biphasic system, to maximize the interaction between reactants.[2]
-
Sub-optimal pH: The reaction requires a basic environment to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[8] Ensure enough base is present throughout the reaction. You can check the pH of the aqueous layer to ensure it remains basic.
Q2: I observe a significant amount of a white solid that is not my product. What could it be?
A2: This is likely benzoic acid, resulting from the hydrolysis of benzoyl chloride. To minimize this, add the benzoyl chloride slowly to the reaction mixture and ensure efficient stirring.
Q3: How do I effectively remove unreacted 4-phenylphenol and benzoic acid from my product?
A3: An aqueous workup is typically effective. Washing the organic layer with a dilute sodium hydroxide solution will deprotonate both unreacted 4-phenylphenol and benzoic acid, converting them into their water-soluble salts which can then be separated in the aqueous layer. Subsequent washing with water and brine will help to remove any remaining water-soluble impurities.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive benzoyl chloride (hydrolyzed). 2. Insufficient base. | 1. Use fresh, high-quality benzoyl chloride. 2. Ensure the reaction mixture is basic throughout the addition of benzoyl chloride. |
| Oily Product Instead of Solid | 1. Presence of impurities. 2. Product has "oiled out". | 1. Attempt to induce crystallization by scratching the inside of the flask or seeding with a crystal of pure product. 2. Isolate the oil and attempt purification by column chromatography or recrystallization from a different solvent system. |
| Difficult Purification | Presence of unreacted starting materials and benzoic acid. | Perform a thorough aqueous workup with a dilute base wash to remove acidic impurities. Consider column chromatography for high purity. |
Fischer Esterification
This acid-catalyzed esterification is a classic, though sometimes challenging, method for forming this compound.
Q1: The Fischer esterification is a reversible reaction. How can I drive it towards the product?
A1: To maximize the yield of the ester, you can:
-
Use an Excess of One Reactant: While not ideal for atom economy, using a large excess of the less expensive reactant (if applicable) can shift the equilibrium.
-
Remove Water: The removal of water as it is formed is a very effective strategy. This can be achieved by using a Dean-Stark apparatus during the reaction.[9]
Q2: I am observing charring or discoloration of my reaction mixture. What is causing this?
A2: This is likely due to the strong acid catalyst (e.g., sulfuric acid) causing decomposition of the starting materials or product at high temperatures. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or running the reaction at a lower temperature for a longer period.
Q3: Is it possible to esterify a phenol using Fischer esterification?
A3: Yes, while phenols are less reactive than aliphatic alcohols, they can be esterified under Fischer conditions, though it may require more forcing conditions (higher temperatures and longer reaction times).
| Problem | Possible Cause | Recommended Solution |
| Low Conversion to Ester | 1. Reaction has reached equilibrium. 2. Insufficient catalyst. | 1. Remove water using a Dean-Stark trap or molecular sieves. 2. Ensure an adequate amount of acid catalyst is used. |
| Reaction is Very Slow | 1. Insufficient temperature. 2. Steric hindrance of the phenol. | 1. Increase the reaction temperature to reflux. 2. Increase the reaction time and ensure efficient stirring. |
| Product Hydrolysis During Workup | Residual acid catalyst hydrolyzes the ester during the aqueous workup. | Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction. |
DCC Coupling (Steglich Esterification)
This method offers a mild alternative for the synthesis of this compound, particularly useful if the starting materials are sensitive to harsh acidic or basic conditions.
Q1: What is the role of DCC and DMAP in this reaction?
A1: DCC (N,N'-dicyclohexylcarbodiimide) is a coupling agent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol. DMAP (4-dimethylaminopyridine) is a catalyst that accelerates the reaction.[6]
Q2: I have a white precipitate in my reaction mixture that is difficult to filter. What is it and how can I remove it?
A2: The white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling.[5] It is notoriously insoluble in many common organic solvents. It is best removed by filtration. If it is still present after filtration, it can sometimes be removed by recrystallization or column chromatography. Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be an alternative, as the resulting urea byproduct is water-soluble and can be removed with an aqueous wash.[5]
Q3: My reaction is not proceeding to completion. What can I do?
A3: Ensure that all your reagents and the solvent are anhydrous, as DCC can react with water. Also, confirm that a catalytic amount of DMAP is being used, as it is crucial for the reaction with phenols.[6] Increasing the reaction time or slightly warming the reaction mixture may also help.
| Problem | Possible Cause | Recommended Solution |
| Low Yield | 1. Inactive or degraded DCC. 2. Insufficient DMAP catalyst. 3. Presence of water in the reaction. | 1. Use fresh, high-quality DCC. 2. Ensure a catalytic amount of DMAP is added (5-10 mol%). 3. Use anhydrous solvents and reagents. |
| Difficult Purification | Contamination with dicyclohexylurea (DCU). | Filter the reaction mixture before workup. If DCU persists, try precipitating it from a suitable solvent at low temperature or use column chromatography. Consider using EDC as an alternative coupling agent. |
| Formation of N-acylurea byproduct | A side reaction of the activated carboxylic acid intermediate.[6] | This is a known side reaction in DCC couplings. Optimizing the reaction conditions (e.g., temperature, addition rate) can help to minimize it. |
Experimental Protocols
Method 1: Schotten-Baumann Synthesis of this compound
-
In a round-bottom flask, dissolve 4-phenylphenol (1 equivalent) in a 10% aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the mixture.
-
Continue stirring vigorously in the ice bath for 15-30 minutes, then at room temperature for 1-2 hours.[2]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Method 2: Fischer Esterification Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available), add 4-phenylphenol (1 equivalent), benzoic acid (1.2 equivalents), and a suitable solvent (e.g., toluene).
-
Carefully add a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid).
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC.[3]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 3: DCC Coupling Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-phenylphenol (1 equivalent), benzoic acid (1.2 equivalents), and DMAP (0.1 equivalents) in an anhydrous solvent (e.g., dichloromethane).[5]
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in the same anhydrous solvent dropwise.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for 2-18 hours, monitoring by TLC.[5]
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold solvent.
-
Combine the filtrate and washings, and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (4-Phenylphenyl) benzoate
Welcome to the technical support center for the purification of (4-Phenylphenyl) benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Schotten-Baumann reaction?
A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions. These include:
-
4-Phenylphenol: Unreacted starting material.
-
Benzoyl chloride: Unreacted starting material. It can also hydrolyze to form benzoic acid.
-
Benzoic acid: Formed from the hydrolysis of benzoyl chloride.
-
Salts: Such as sodium chloride, if an aqueous base is used in the synthesis.
Q2: How can I remove acidic impurities like 4-phenylphenol and benzoic acid?
A2: Acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing with an aqueous basic solution (e.g., 10% sodium bicarbonate or sodium hydroxide), the acidic impurities will be deprotonated and move into the aqueous layer as their corresponding salts. The purified this compound will remain in the organic layer. Subsequent washing with water and brine, followed by drying and solvent evaporation, will yield a purer product.
Q3: What are the recommended purification methods for this compound?
A3: The primary methods for purifying this compound are:
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Recrystallization: An effective technique for removing small amounts of impurities.
-
Column Chromatography: Ideal for separating the product from impurities with different polarities, especially when the crude product is highly impure.
-
Sublimation: A suitable method for obtaining very high purity material, as this compound can be sublimed under vacuum.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be used to determine the purity of your sample:
-
Melting Point Analysis: A sharp melting point close to the literature value (around 151 °C) indicates high purity. A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A single spot on the TLC plate is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and reveal the presence of impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent. The cooling rate is too fast. The solution is too concentrated. | Choose a solvent with a lower boiling point. Allow the solution to cool more slowly. Add a small amount of additional hot solvent. |
| No crystal formation | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Low recovery yield | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Preheat the filtration apparatus (funnel and flask) before hot filtration. |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation | Incorrect mobile phase polarity. Column overloading. | Optimize the mobile phase composition using TLC analysis first. A common starting point is a hexane/ethyl acetate gradient. Reduce the amount of crude material loaded onto the column. |
| Compound won't elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Compound elutes too quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Tailing of peaks/bands | The compound is interacting too strongly with the stationary phase. The column was not packed properly. | Add a small amount of a more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though not typically necessary for this ester) to the mobile phase. Ensure the column is packed uniformly without any air bubbles or cracks. |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Melting Point | 151 °C[1] |
| Boiling Point | 427.9 °C at 760 mmHg[1] |
| Solubility | Very faint turbidity in hot Toluene[1] |
Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility in Hot Solvent |
| Toluene | Sparingly soluble | Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Ethyl Acetate | Sparingly soluble | Soluble |
| Acetone | Sparingly soluble | Soluble |
| Ethanol | Sparingly soluble | Moderately Soluble |
| Methanol | Slightly soluble | Sparingly Soluble |
| Hexane | Insoluble | Slightly soluble |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing small amounts of impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, toluene, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from significant amounts of impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Mobile phase (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running a TLC of the crude material. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 90:10, 85:15, etc.).
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Identifying and removing impurities from (4-Phenylphenyl) benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from (4-Phenylphenyl) benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often carried out via the Schotten-Baumann reaction, can lead to several common impurities. These include unreacted starting materials such as 4-phenylphenol and benzoyl chloride. Benzoic acid is another frequent impurity, arising from the hydrolysis of benzoyl chloride.[1][2][3] Depending on the reaction conditions and work-up procedure, residual base (e.g., sodium hydroxide) and salts may also be present.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main compound and detecting non-volatile impurities. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for identifying volatile impurities and residual solvents. Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification.
Q3: Can you suggest a general strategy for the purification of crude this compound?
A3: A general purification strategy involves an initial work-up to remove the bulk of inorganic impurities, followed by a crystallization or chromatographic step to eliminate organic byproducts. The typical workflow starts with an aqueous wash to remove water-soluble impurities like salts and residual base. This is often followed by recrystallization from a suitable solvent to isolate the pure this compound. If recrystallization does not provide the desired purity, column chromatography is a highly effective alternative for separating closely related impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily precipitate forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. | Try a different recrystallization solvent with a lower boiling point. If impurities are the cause, consider a preliminary purification step like column chromatography. |
| No crystal formation upon cooling. | The solution is not supersaturated, possibly due to the use of too much solvent. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Product is still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility. The cooling process was too rapid, leading to the trapping of impurities within the crystals. | Select a different recrystallization solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The solvent system (eluent) is not optimal for separating the compound from its impurities. | Systematically vary the polarity of the eluent. A common starting point for aryl benzoates is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. |
| The compound does not move from the baseline. | The eluent is not polar enough to move the compound up the stationary phase. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| The compound runs with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking of spots on the TLC plate. | The sample is too concentrated, or the compound is acidic or basic. | Dilute the sample before spotting it on the TLC plate. If the compound is acidic (e.g., contaminated with benzoic acid), adding a small amount of acetic acid to the eluent can improve the spot shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, and mixtures with water) to find a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.
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Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation between this compound and its impurities. An ideal Rf value for the product is typically around 0.3-0.4.
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Column Packing: Prepare a chromatography column with silica gel as the stationary phase, packed using the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 274.31 | 155-158 | >300 | Soluble in hot ethanol, toluene; Insoluble in water. |
| 4-Phenylphenol | 170.21 | 164-167 | 305-308 | Soluble in ethanol, ether; Sparingly soluble in hot water. |
| Benzoyl Chloride | 140.57 | -1 | 197.2 | Reacts with water and ethanol. |
| Benzoic Acid | 122.12 | 122.4 | 249 | Soluble in hot water, ethanol, ether. |
Note: The solubility data is qualitative and intended for general guidance.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Synthesis of (4-Phenylphenyl) benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Phenylphenyl) benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Schotten-Baumann reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of benzoyl chloride: Presence of excess water, slow addition of benzoyl chloride. 3. Poor quality of reagents: Degradation of 4-phenylphenol or benzoyl chloride. 4. Inefficient base: The base used (e.g., NaOH, pyridine) is not strong enough or used in insufficient quantity to neutralize the HCl produced. | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Anhydrous Conditions: While the Schotten-Baumann reaction is often performed in a biphasic system, minimizing excess water can reduce the hydrolysis of benzoyl chloride. Ensure the organic solvent is dry. 3. Reagent Quality: Use freshly purified or high-purity reagents. Benzoyl chloride is sensitive to moisture and should be handled accordingly. 4. Base Selection and Stoichiometry: Use a slight excess of a suitable base. An aqueous solution of NaOH is a common and effective choice. Pyridine can also be used, acting as both a base and a catalyst.[1][2][3] |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities: Unreacted starting materials or byproducts can act as a eutectic mixture, lowering the melting point. 2. Insufficient cooling: The solution may not have been cooled to a low enough temperature for crystallization to occur. 3. Supersaturation: The product may be in a supersaturated state. | 1. Purification: Wash the crude product thoroughly to remove water-soluble impurities. Recrystallization from a suitable solvent system is highly recommended.[4][5] 2. Cooling: After initial cooling to room temperature, place the flask in an ice bath to induce crystallization. 3. Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product. |
| Product Contaminated with Starting Material (4-Phenylphenol) | 1. Incomplete reaction: Insufficient benzoyl chloride was used, or the reaction was not allowed to proceed to completion. 2. Inefficient work-up: The aqueous base wash was not sufficient to remove the acidic 4-phenylphenol. | 1. Stoichiometry: Use a slight excess of benzoyl chloride to ensure complete consumption of 4-phenylphenol. 2. Aqueous Base Wash: During the work-up, wash the organic layer with a 5-10% aqueous NaOH or NaHCO₃ solution to extract any unreacted 4-phenylphenol as its water-soluble phenoxide salt. |
| Product Contaminated with Benzoic Acid | 1. Hydrolysis of benzoyl chloride: This is a common side reaction, especially in the presence of water.[6] | 1. Aqueous Base Wash: During the work-up, wash the organic layer with a 5-10% aqueous NaHCO₃ solution. Benzoic acid will be converted to its water-soluble sodium salt and removed in the aqueous layer. |
| Formation of Unexpected Byproducts (e.g., colored impurities) | 1. C-Acylation (Fries Rearrangement): Under certain conditions (e.g., presence of a Lewis acid or high temperatures), the acyl group can migrate from the oxygen to the aromatic ring of the phenol, forming hydroxybenzophenone derivatives.[7][8][9] 2. Di-benzoylation: Reaction of the product with another molecule of benzoyl chloride is unlikely but possible under forcing conditions. | 1. Control Reaction Conditions: Avoid Lewis acid catalysts and high temperatures to minimize the Fries rearrangement. Standard Schotten-Baumann conditions (aqueous base at or near room temperature) generally favor O-acylation.[1] 2. Purification: These byproducts can typically be removed by column chromatography or careful recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method is the Schotten-Baumann reaction. This involves the acylation of 4-phenylphenol with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine.[1][2] This reaction is typically fast and results in high yields.
Q2: What are the primary side reactions to be aware of?
A2: The main side reaction is the hydrolysis of benzoyl chloride to benzoic acid, which can occur if excess water is present.[6] Another potential issue is the presence of unreacted 4-phenylphenol in the final product. Under non-ideal conditions, such as the presence of a Lewis acid or high heat, a Fries rearrangement can occur, leading to the formation of C-acylated byproducts (hydroxybenzophenone derivatives).[7][8]
Q3: How can I purify the crude this compound?
A3: The most effective method for purifying the crude product is recrystallization. A common approach is to dissolve the crude solid in a minimum amount of a hot solvent and then allow it to cool slowly. This process typically yields pure, crystalline this compound.[4][10] Suitable solvent systems can be determined experimentally but may include ethanol, a mixture of ethanol and water, or toluene/heptane.
Q4: How do I choose an appropriate solvent for recrystallization?
A4: An ideal recrystallization solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature or below. It should also either not dissolve impurities at all or dissolve them very well even at low temperatures, so they remain in the mother liquor upon crystallization of the desired product. Experimentation with small amounts of different solvents is often necessary. Common choices for aromatic esters include alcohols (like ethanol or isopropanol), hydrocarbon/polar aprotic mixtures (like heptane/ethyl acetate), or aromatic solvents (like toluene).[4][11]
Q5: What is the role of the base in the Schotten-Baumann reaction?
A5: The base plays two crucial roles. First, it deprotonates the phenolic hydroxyl group of 4-phenylphenol to form the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of benzoyl chloride.[1][2] Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the starting phenol and stopping the reaction.[3]
Data Presentation
The following table summarizes the expected outcomes of the synthesis of this compound under varying Schotten-Baumann reaction conditions. This data is representative and based on the general principles of the reaction.
| Parameter | Condition A (Standard) | Condition B (Excess Base) | Condition C (Pyridine as Base) | Condition D (No Base) |
| Base | 1.1 eq. NaOH | 2.0 eq. NaOH | 2.0 eq. Pyridine | None |
| Solvent | Dichloromethane/Water | Dichloromethane/Water | Dichloromethane | Dichloromethane |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 hour | 1 hour | 2 hours | 24 hours |
| Yield (%) | >95% | >95% | ~90% | <10% |
| Purity (by crude ¹H NMR) | High | High | High | Very Low |
| Major Impurities | Trace benzoic acid | Trace benzoic acid | Pyridinium salts, trace benzoic acid | Unreacted 4-phenylphenol and benzoyl chloride |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction:
-
Dissolution of 4-Phenylphenol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-phenylphenol in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.
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Addition of Base: To the stirred solution, add 1.1 to 1.5 equivalents of a 10% aqueous sodium hydroxide solution. The mixture should be stirred vigorously to ensure good mixing between the two phases.
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Addition of Benzoyl Chloride: Slowly add 1.05 to 1.1 equivalents of benzoyl chloride dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
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Reaction: Continue to stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting 4-phenylphenol is consumed.
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Work-up:
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Separate the organic layer.
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Wash the organic layer sequentially with 5% aqueous HCl, water, 5% aqueous NaHCO₃ (to remove benzoic acid), and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent.
-
-
Isolation and Purification:
Mandatory Visualization
Caption: Main synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of (4-Phenylphenyl) benzoate for Electronic Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the purity of (4-Phenylphenyl) benzoate for use in electronic applications. High purity is critical for the performance and longevity of organic electronic devices.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for electronic applications?
A1: In organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OFETs (Organic Field-Effect Transistors), the active layers are composed of thin films of organic materials. Impurities in these materials can act as charge traps, recombination centers, or quenching sites, which can significantly degrade device performance.[1] This can lead to reduced efficiency, decreased charge carrier mobility, inconsistent performance, and a shorter operational lifespan.[1]
Q2: What are the common impurities in commercially available or synthesized this compound?
A2: Common impurities can include unreacted starting materials (e.g., 4-phenylphenol and benzoyl chloride), byproducts from side reactions, and residual solvents from the synthesis and initial purification steps. In the Schotten-Baumann synthesis of phenyl benzoate, these are common contaminants.[2][3]
Q3: What are the primary methods for purifying this compound to a high degree of purity?
A3: The most effective methods for purifying this compound for electronic applications are recrystallization, gradient sublimation, and column chromatography. Often, a combination of these techniques is employed to achieve the desired purity level.
Q4: How can I assess the purity of my this compound sample?
A4: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting trace impurities.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify impurities by comparing the spectrum of the purified sample to that of a known standard.[8][9][10][11] Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value (151 °C) suggests high purity.[12]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent or a solvent mixture. For compounds with aromatic rings, mixtures like toluene/heptane or ethyl acetate/hexane can be effective.[13] For this compound, which has low solubility in many common solvents, start with small-scale tests using solvents such as toluene, xylene, or a mixture of ethanol and water.[12][14] |
| The compound "oils out" instead of forming crystals upon cooling. | The cooling process is too rapid, or the solution is too concentrated. | Reheat the solution to redissolve the oil. Allow the solution to cool more slowly (e.g., by insulating the flask). You can also try adding a small amount of additional solvent. |
| No crystals form after the solution has cooled to room temperature. | The solution is not supersaturated, meaning too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[15] |
| The resulting crystals are discolored or appear impure. | Impurities are trapped within the crystal lattice due to rapid crystal growth. | Ensure the solution cools as slowly as possible to allow for selective crystallization.[15] A second recrystallization step may be necessary to achieve the desired purity. |
Sublimation Issues
| Problem | Possible Cause | Suggested Solution |
| The compound does not sublime at the expected temperature and pressure. | The vacuum is not sufficient, or the temperature is too low. | Ensure your vacuum system can achieve a high vacuum (typically <10⁻⁵ Torr for organic electronics materials). Gradually and carefully increase the sublimation temperature. The boiling point of this compound is 427.9 °C at 760 mmHg, so sublimation will occur at a significantly lower temperature under high vacuum.[12] |
| The sublimed material is not pure and contains starting material or byproducts. | The temperature gradient in the sublimation apparatus is not optimized. | Use a gradient sublimation apparatus that allows for precise temperature control along the collection tube. This enables the separation of compounds with different volatilities. |
| The yield of sublimed material is low. | The sublimation time is too short, or the temperature is not high enough. | Increase the duration of the sublimation process. Cautiously increase the temperature to enhance the sublimation rate, but be mindful of potential thermal decomposition. |
| The compound appears to have decomposed during sublimation. | The sublimation temperature is too high. | Reduce the sublimation temperature and ensure a high vacuum is maintained to allow sublimation at a lower temperature. Perform a small-scale test to determine the optimal temperature range. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The chosen eluent system does not have the optimal polarity. | Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that gives good separation (Rf value of the product around 0.3-0.4).[1] A common starting point for non-polar to moderately polar compounds is a mixture of hexane and ethyl acetate.[16] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[17] |
| The collected fractions are still impure after chromatography. | The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the amount of silica gel should be 50-100 times the weight of the crude material. |
| The elution of the compound is very slow. | The silica gel is packed too tightly, or the particle size is too small. | Ensure the silica gel is packed as a slurry to avoid overly dense packing. Using a slightly larger particle size silica gel can also improve the flow rate. |
Experimental Protocols
Recrystallization of this compound
This is a general procedure; the optimal solvent and conditions should be determined through small-scale trials.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent (e.g., toluene, a mixture of ethanol/water, or ethyl acetate/hexane) and heat gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[15]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Gradient Sublimation of this compound
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Preparation: Place the crude this compound in the bottom of a sublimation apparatus.
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Evacuation: Connect the apparatus to a high vacuum pump and evacuate to a pressure below 10⁻⁵ Torr.
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Heating: Slowly heat the bottom of the apparatus where the crude material is located. The temperature should be gradually increased until sublimation is observed.
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Collection: The purified this compound will sublime and deposit on the cooler parts of the apparatus. Impurities with different volatilities will deposit at different temperature zones along the collection tube.
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Isolation: After the sublimation is complete, allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the apparatus and collect the purified crystals.
Column Chromatography of this compound
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Solvent System Selection: Use TLC to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting with the less polar solvent mixture, gradually increasing the polarity by increasing the proportion of the more polar solvent.
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. distantreader.org [distantreader.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. lookchem.com [lookchem.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Purification [chem.rochester.edu]
Technical Support Center: Troubleshooting Liquid Crystal Alignment with (4-Phenylphenyl) benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Phenylphenyl) benzoate for liquid crystal alignment.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for liquid crystal alignment?
A1: Understanding the physical properties of this compound is crucial for troubleshooting. Key parameters are summarized in the table below. These properties influence the conditions required to achieve and maintain the desired liquid crystal phase and alignment. For example, the melting point indicates the temperature required to transition from a solid to a liquid crystal state.[1]
Table 1: Physical Properties of this compound
| Property | Value | Significance in Liquid Crystal Alignment |
| Melting Point | 151 °C | Defines the lower temperature limit for the liquid crystal phase. |
| Boiling Point | 427.9 °C at 760 mmHg | Indicates the upper limit of thermal stability. |
| Solubility | Very faint turbidity in hot Toluene | Important for solution-based processing and cleaning of substrates. |
| Density | 1.151 g/cm³ | Relevant for device design and material compatibility. |
Q2: My liquid crystal cell shows non-uniform brightness and color when viewed under a polarizing microscope. What are the possible causes and solutions?
A2: Non-uniformity in brightness and color, often referred to as "patchy" or "splotchy" appearance, is a common issue in liquid crystal alignment. This can stem from several factors:
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Contamination: Dust particles, residual solvents, or other impurities on the substrate or in the this compound material can disrupt the local alignment of the liquid crystal molecules.
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Solution: Ensure a cleanroom environment for cell assembly. Thoroughly clean substrates using a multi-step process (e.g., sonication in solvents like acetone and isopropanol followed by UV-ozone treatment). Use high-purity this compound.
-
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Poor Alignment Layer Coating: An uneven or improperly cured alignment layer (e.g., polyimide) will lead to variations in the anchoring energy across the substrate, causing non-uniform alignment.
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Solution: Optimize the spin-coating parameters (speed, time, acceleration) to achieve a uniform alignment layer thickness. Ensure complete and uniform curing of the polymer as per the manufacturer's instructions.
-
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Inadequate Rubbing: For rubbed alignment layers, inconsistent rubbing pressure or speed can create domains of differing alignment directions.
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Solution: Use a dedicated rubbing machine with controlled pressure and speed. Ensure the rubbing cloth is clean and properly mounted.
-
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Air Bubbles: Trapped air bubbles during cell filling will create voids and disrupt the alignment.
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Solution: Fill the cell in a vacuum chamber or use a capillary filling technique at a temperature where the this compound is in its isotropic phase to reduce viscosity.
-
Q3: I am observing line defects (disclinations) in my liquid crystal alignment. How can I minimize them?
A3: Line defects, or disclinations, are regions where the director of the liquid crystal changes abruptly.[2][3][4] While sometimes intentionally created for specific applications, they are often considered defects in uniform alignment.
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Causes:
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Surface Irregularities: Scratches, pits, or other defects on the substrate surface can pin the liquid crystal molecules and create disclinations.
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Rapid Cooling: Cooling the liquid crystal too quickly from the isotropic to the nematic phase can "freeze in" defects.
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Flow-Induced Alignment Issues: During capillary filling, the flow of the liquid crystal can create alignment variations that relax into disclinations.
-
-
Solutions:
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Improve Substrate Quality: Use high-quality, polished substrates. Inspect substrates for defects before use.
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Controlled Cooling: Cool the cell slowly and in a controlled manner through the isotropic-nematic phase transition. This allows the liquid crystal molecules more time to find their lowest energy state.
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Annealing: After filling, anneal the cell by holding it at a temperature just below the nematic-isotropic transition temperature for an extended period. This can help to annihilate defects.
-
Troubleshooting Guide
Problem: No Alignment or Random (Schlieren) Texture
This indicates a failure to induce a uniform preferred orientation of the liquid crystal molecules.
Table 2: Troubleshooting Poor or No Alignment
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Alignment Layer | Verify the alignment layer material and its application process. | Ensure the correct alignment material is used and that it is properly cured (e.g., thermal imidization for polyimides). For photo-alignment, check the exposure dose and wavelength. |
| Insufficient Anchoring Energy | The liquid crystal does not respond to the alignment layer. | Choose an alignment layer known to provide strong anchoring for phenyl benzoate-based liquid crystals. The interaction between the alignment layer and the liquid crystal is crucial.[5] |
| Surface Contamination | Inspect substrates under a high-magnification microscope. | Implement a rigorous cleaning protocol for the substrates. |
| Incorrect Temperature | The material may not be in the nematic phase. | Verify the phase transition temperatures of your this compound and operate within the nematic range. |
Problem: Weak or Unstable Alignment
The alignment is present but can be easily disturbed by mechanical shock or thermal fluctuations.
Table 3: Troubleshooting Weak or Unstable Alignment
| Possible Cause | Diagnostic Check | Recommended Solution |
| Low Anchoring Energy | Alignment is easily disrupted. | Select an alignment layer with higher anchoring energy. Optimize the rubbing process (if applicable) to increase surface anisotropy. |
| Thermal Instability | Alignment degrades at elevated temperatures (but still within the nematic range). | Choose an alignment layer with better thermal stability. Ensure the operating temperature is well within the nematic phase and not too close to the clearing point. |
| Material Purity | Impurities can lower the clearing point and affect stability. | Use a higher purity grade of this compound. |
Experimental Protocols
Standard Protocol for Achieving Planar Alignment of this compound
This protocol outlines a general procedure for achieving uniform planar alignment, which can be adapted based on specific experimental requirements.
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Substrate Cleaning:
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Sequentially sonicate indium tin oxide (ITO) coated glass substrates in a cleaning agent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.
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Dry the substrates with a stream of dry nitrogen.
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Treat the substrates with UV-ozone for 15 minutes to remove organic residues.
-
-
Alignment Layer Deposition:
-
Prepare a solution of a planar alignment polyimide in its recommended solvent.
-
Spin-coat the polyimide solution onto the ITO-coated side of the substrates. Typical parameters are 3000-4000 rpm for 60 seconds.
-
Soft bake the substrates on a hotplate to remove the solvent (e.g., 80°C for 10 minutes).
-
Hard bake (cure) the polyimide layer in an oven according to the manufacturer's specifications (e.g., 180-200°C for 1 hour).
-
-
Rubbing Process:
-
Rub the cured polyimide surface with a velvet cloth-wrapped rubbing machine. The rubbing direction should be consistent on both substrates that will form the cell.
-
-
Cell Assembly:
-
Apply a UV-curable adhesive mixed with spacer beads (e.g., 5 µm diameter) to the perimeter of one substrate.
-
Place the second substrate on top, with the rubbing directions aligned either parallel or anti-parallel.
-
Expose the cell to UV light to cure the adhesive.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the this compound to a temperature above its clearing point (isotropic phase).
-
Place a drop of the isotropic liquid crystal at the opening of the cell.
-
Fill the cell via capillary action. Using a vacuum chamber can aid in filling and prevent air bubbles.
-
Slowly cool the filled cell to room temperature to allow for uniform alignment in the nematic phase.
-
Visualizations
Caption: Experimental workflow for liquid crystal cell fabrication.
Caption: Troubleshooting flowchart for liquid crystal alignment issues.
References
Technical Support Center: Degradation of (4-Phenylphenyl) Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (4-Phenylphenyl) benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, an ester, is hydrolysis of the ester bond. This can be catalyzed by acids, bases, or enzymes such as esterases.[1][2] Under environmental or biological conditions, microbial degradation can also occur, where the initial step is often hydrolysis, followed by the breakdown of the resulting 4-phenylphenol and benzoic acid.[1]
Q2: My experimental results show inconsistent degradation rates. What could be the cause?
A2: Inconsistent degradation rates can stem from several factors:
-
pH Fluctuations: The rate of hydrolysis is highly dependent on pH.[3] Ensure your buffer system is robust and maintains a constant pH throughout the experiment.
-
Temperature Variations: Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] Use a temperature-controlled environment such as a water bath or incubator.
-
Solvent Effects: The choice of co-solvents and their polarity can influence the stability of the ester.[3] Maintain a consistent solvent system across all experiments.
-
Impurities: The presence of acidic or basic impurities in your sample or reagents can catalyze degradation. Ensure the purity of your this compound and all other reagents.
Q3: I am observing the formation of unexpected byproducts in my degradation study. What are they likely to be?
A3: The expected primary degradation products are 4-phenylphenol and benzoic acid. However, under certain conditions, further reactions can occur:
-
Oxidation: The phenyl rings of both 4-phenylphenol and benzoic acid can be susceptible to oxidation, especially in the presence of light, oxygen, or certain catalysts. This can lead to hydroxylated or ring-opened products.
-
Further Microbial Degradation: If using a biological system, microorganisms can further metabolize 4-phenylphenol and benzoic acid into a variety of smaller molecules.[1][4][5] For example, benzoate is often degraded via catechol or protocatechuate intermediates.[1][5]
Q4: How can I minimize the spontaneous hydrolysis of my this compound stock solution?
A4: To minimize spontaneous hydrolysis:
-
Storage Conditions: Store the solid compound at low temperatures (e.g., -20°C) and protected from light and moisture.[2]
-
Solvent Choice: For stock solutions, use a dry, aprotic organic solvent such as anhydrous DMSO or DMF.[2]
-
pH of Aqueous Solutions: If you must prepare an aqueous solution, use a buffer with a slightly acidic pH (around pH 4-6), as ester hydrolysis is often minimized in this range compared to neutral or basic conditions.[3]
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment to minimize the time the compound is in contact with water.[2]
Q5: What analytical techniques are best suited for monitoring the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the degradation of this compound.[3] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. This allows for the separation and quantification of the parent compound and its degradation products, 4-phenylphenol and benzoic acid. UV detection is suitable as all these compounds are UV-active.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Hydrolysis Rate Constant (k) | Varies significantly with pH and temperature. Generally, the rate increases in acidic and basic conditions compared to neutral pH. | pH-dependent, Temperature-dependent | [3] |
| Solubility | Poor in aqueous solutions. Soluble in organic solvents like DMF, DMSO, and ethanol. | Standard temperature and pressure | [2] |
| Optimal pH for Stability | Typically in the acidic pH range (around pH 2-4) for amino acid esters. While not an amino acid ester, this suggests that neutral to basic pH should be avoided for maximum stability. | [3] |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate by HPLC
This protocol provides a general method to assess the stability of this compound in a given aqueous buffer.
Materials:
-
This compound
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Buffer components (e.g., sodium phosphate, citric acid)
-
Acid for pH adjustment (e.g., phosphoric acid, hydrochloric acid)
-
Base for pH adjustment (e.g., sodium hydroxide)
-
HPLC system with UV detector
-
Reverse-phase C18 column
-
Temperature-controlled incubator or water bath
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution and adjust the pH to the target value.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO). Dilute to the final volume with the prepared buffer to achieve the desired final concentration, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and effects on the reaction.
-
Incubation: Place the solution in a temperature-controlled environment.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. Quench the reaction if necessary by adding an equal volume of cold mobile phase or by freezing the sample.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% trifluoroacetic acid and acetonitrile) to separate the parent compound from its hydrolysis products.
-
Monitor the elution profile using a UV detector at a wavelength where all compounds of interest have good absorbance.
-
-
Data Analysis:
-
Determine the peak areas of the parent compound and the hydrolysis products at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).
-
Visualizations
References
- 1. Biodegradation of phenylbenzoate and some of its derivatives by Scedosporium apiospermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Stabilizing Liquid Crystal Phases of (4-Phenylphenyl) Benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing the liquid crystal phases of (4-Phenylphenyl) benzoate.
I. Physical and Liquid Crystalline Properties of this compound
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄O₂ | LookChem |
| Molecular Weight | 274.31 g/mol | LookChem |
| Melting Point | 151 °C | LookChem[1] |
Due to the lack of specific public data for all liquid crystal phase transitions of this compound, the following sections will utilize representative data from closely related biphenyl benzoate compounds to illustrate experimental procedures and troubleshooting. It is crucial for researchers to experimentally determine the precise transition temperatures for their specific samples.
II. Experimental Protocols
A. Characterization of Liquid Crystal Phases
1. Differential Scanning Calorimetry (DSC)
DSC is essential for determining the temperatures and enthalpy changes of phase transitions.[2]
Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a dry inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heating Scan: Heat the sample from room temperature to a temperature above the expected isotropic phase (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This initial scan is often used to erase the sample's thermal history.
-
Cooling Scan: Cool the sample at the same rate back to room temperature.
-
Second Heating Scan: Heat the sample again at the same rate to observe the phase transitions of the material with a controlled thermal history.
-
-
Data Analysis: Identify the peaks in the DSC thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically taken as the transition temperature.
2. Polarized Optical Microscopy (POM)
POM is used to visually identify liquid crystal phases by observing their unique textures.[3]
Protocol:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide. Cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample above its melting point into the isotropic liquid phase, which will appear dark between crossed polarizers.
-
Slowly cool the sample (e.g., 1-5 °C/min) while observing through the microscope with crossed polarizers.
-
Note the temperatures at which different birefringent textures appear. Nematic phases typically exhibit schlieren or marbled textures, while smectic phases show focal conic fan or mosaic textures.[3][4]
-
Capture images of the characteristic textures for each phase.
-
B. Stabilization of the Nematic Phase using Polymer Networks
Polymer stabilization is a common technique to enhance the stability and electro-optical performance of liquid crystal phases.[5]
Protocol:
-
Mixture Preparation:
-
In a vial, dissolve a small amount (typically 1-5 wt%) of a reactive monomer (e.g., a liquid crystalline diacrylate like RM257) and a photoinitiator (e.g., 0.1-1 wt% of Irgacure 651) in the this compound host in its isotropic phase. Ensure complete and homogeneous mixing.
-
-
Cell Filling:
-
Heat a liquid crystal cell (two parallel glass plates with transparent electrodes, coated with an alignment layer) to the isotropic temperature of the mixture.
-
Fill the cell with the mixture via capillary action.
-
-
Photopolymerization (Curing):
-
Cool the filled cell to the desired liquid crystal phase temperature (e.g., the nematic phase).
-
Expose the cell to UV light of appropriate wavelength and intensity (e.g., 365 nm) for a specific duration to induce polymerization of the monomer. The UV exposure time will depend on the lamp intensity and the specific components of the mixture.
-
-
Characterization: After polymerization, the polymer network is formed within the liquid crystal, stabilizing the desired phase. The electro-optical properties and stability of the polymer-stabilized liquid crystal (PSLC) can then be characterized.
III. Troubleshooting Guides and FAQs
Table 2: Troubleshooting Common Issues in this compound Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| DSC: Broad or overlapping transition peaks | Impurities in the sample; Too high a heating/cooling rate. | Purify the this compound sample (e.g., by recrystallization); Use a slower scanning rate (e.g., 2-5 °C/min). |
| DSC: No clear liquid crystal phase transitions observed | The compound may not exhibit liquid crystalline behavior or the transitions are very weak. | Confirm the purity and chemical structure of the synthesized compound; Use a more sensitive DSC or complementary techniques like POM. |
| POM: Difficulty in identifying textures | Supercooling of phases; Rapid cooling rate. | Cool the sample very slowly through the phase transitions; Gently shear the sample by moving the coverslip to induce texture formation. |
| POM: Sample degradation at high temperatures | Thermal instability of the compound. | Perform experiments under an inert atmosphere (e.g., nitrogen); Use a lower maximum temperature if possible. |
| Polymer Stabilization: Incomplete polymerization | Insufficient UV exposure time or intensity; Inactive photoinitiator. | Increase UV exposure time or use a higher intensity lamp; Ensure the photoinitiator is fresh and appropriate for the UV wavelength. |
| Polymer Stabilization: Phase separation or aggregation of the polymer | Poor solubility of the monomer in the liquid crystal host; Polymerization at an inappropriate temperature. | Choose a monomer with better compatibility with this compound; Conduct polymerization at a temperature where the monomer is fully dissolved and the desired liquid crystal phase is stable. |
| Polymer Stabilization: Hazy or scattering appearance of the PSLC film | Mismatch in the refractive indices of the liquid crystal and the polymer; Formation of large polymer domains. | Select a monomer with a refractive index that closely matches that of this compound; Optimize polymerization conditions (e.g., lower UV intensity, different temperature) to control polymer network morphology.[6] |
IV. Visualizations
Diagram 1: Experimental Workflow for Characterizing this compound
Caption: Workflow for the synthesis, characterization, and stabilization of this compound.
Diagram 2: Logical Relationship for Troubleshooting Polymer Stabilization
Caption: Troubleshooting logic for common issues in polymer stabilization of liquid crystals.
References
Technical Support Center: Enhancing the Clearing Point of (4-Phenylphenyl) Benzoate Mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Phenylphenyl) benzoate liquid crystal mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors to increase the clearing point (nematic-isotropic transition temperature, TN-I) of these mixtures.
I. Troubleshooting Guide: Common Issues in Increasing Clearing Point
This section addresses specific challenges you might encounter during your experiments and offers potential solutions.
Question: My clearing point is decreasing after adding a dopant that was expected to increase it. What could be the cause?
Answer:
Several factors could contribute to an unexpected decrease in the clearing point:
-
Molecular Incompatibility: The additive, despite having a rigid structure, may not be geometrically or electronically compatible with the this compound host. This can disrupt the nematic ordering and lower the transition temperature.
-
Impurity of the Additive: Impurities in the dopant can act as defects in the liquid crystal lattice, leading to a depression of the clearing point. Ensure the purity of your additives through appropriate analytical techniques (e.g., NMR, HPLC).
-
Additive Concentration: Exceeding the optimal concentration of the additive can lead to phase separation or the formation of aggregates, both of which can disrupt the nematic phase and lower the clearing point. It is crucial to investigate a range of concentrations to determine the optimal doping level.
-
Molecular Flexibility: While an additive may appear rigid overall, the presence of flexible terminal chains can introduce disorder into the liquid crystal matrix, thereby reducing the clearing point.
Question: I am observing a broadening of the nematic-isotropic transition peak in my DSC thermogram after adding a new compound. What does this indicate?
Answer:
A broadened nematic-isotropic transition peak in a Differential Scanning Calorimetry (DSC) thermogram typically suggests the presence of impurities or a non-uniform mixture. This could be due to:
-
Incomplete Mixing: The additive may not be fully dissolved or homogenously dispersed within the this compound host.
-
Presence of Multiple Phases: The broadening could indicate the coexistence of different nematic phases or the presence of a biphasic region where the nematic and isotropic phases coexist over a temperature range.
-
Impurity Effects: As mentioned previously, impurities can disrupt the cooperative nature of the phase transition, causing it to occur over a wider temperature range.
To address this, ensure thorough mixing of the components, potentially by heating the mixture to the isotropic phase and using mechanical agitation, followed by slow cooling.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification of the clearing point of this compound mixtures.
1. What are the general principles for selecting an additive to increase the clearing point of a this compound mixture?
To increase the clearing point, the additive should ideally possess the following characteristics:
-
Molecular Rigidity: The additive should have a rigid molecular structure, often containing multiple aromatic rings or other rigid moieties. This rigidity helps to enhance the overall orientational order of the nematic phase.
-
Elongated Molecular Shape: Rod-like or calamitic molecules that are structurally similar to or longer than this compound are generally preferred. This promotes efficient packing and alignment within the nematic director.
-
Good Miscibility: The additive must be miscible with the this compound host in the nematic phase to avoid phase separation.
-
Strong Intermolecular Interactions: Additives capable of forming favorable intermolecular interactions (e.g., pi-pi stacking) with the host molecules can stabilize the nematic phase.
2. How does the terminal chain length of an additive affect the clearing point?
The length of terminal alkyl or alkoxy chains on an additive can have a significant impact on the clearing point. Generally, for a homologous series of additives, the clearing point of the mixture will initially increase with chain length due to increased van der Waals interactions and a more elongated molecular shape. However, beyond an optimal length, the clearing point may start to decrease.[1][2] This is because very long and flexible chains can introduce disorder into the nematic phase, counteracting the stabilizing effect of the rigid core. An "odd-even" effect is also commonly observed, where additives with an even number of carbons in their terminal chains may lead to higher clearing points than those with an odd number.[3]
3. Can the synthesis of this compound derivatives lead to a higher clearing point?
Yes, modifying the structure of this compound itself is a powerful strategy. Introducing substituents that enhance molecular rigidity and anisotropy can significantly raise the clearing point. For example, adding a second phenyl ring to create a terphenyl or quaterphenyl benzoate structure would be expected to increase the clearing point due to the increased molecular length and polarizability. The synthesis of such derivatives often involves standard esterification reactions between the corresponding phenol and benzoyl chloride.
4. What are eutectic mixtures and can they be used to achieve a high clearing point?
A eutectic mixture is a mixture of two or more components that melts or solidifies at a single temperature that is lower than the melting points of the individual components. While the primary characteristic of a eutectic is a depressed melting point, the clearing point of the resulting liquid crystal phase is not necessarily lower. In some cases, the formation of a eutectic mixture can extend the nematic range to lower temperatures without significantly compromising the clearing point, or in some cases, even lead to an enhancement of the clearing point of the mixture compared to a simple linear interpolation between the clearing points of the pure components. This can be particularly useful for creating liquid crystal mixtures with a broad operating temperature range.
III. Experimental Protocols
A. Preparation of a this compound Mixture
This protocol describes the preparation of a binary mixture of this compound with an additive for clearing point analysis.
Materials:
-
This compound
-
Additive (e.g., 4,4'-dipentylbiphenyl)
-
Volumetric flasks
-
Analytical balance
-
Solvent (e.g., dichloromethane or chloroform)
-
Rotary evaporator
-
Vials
Procedure:
-
Weighing: Accurately weigh the desired amounts of this compound and the additive to achieve the target molar ratio.
-
Dissolution: Dissolve both components in a minimal amount of a suitable volatile solvent in a volumetric flask.
-
Mixing: Thoroughly mix the solution by gentle swirling or sonication until both components are fully dissolved.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid mixture under high vacuum for several hours to remove any residual solvent.
-
Homogenization: To ensure homogeneity, heat the mixture above its clearing point into the isotropic liquid phase, mix thoroughly, and then cool slowly back to room temperature.
-
Storage: Store the prepared mixture in a sealed vial in a desiccator.
B. Determination of Clearing Point using Differential Scanning Calorimetry (DSC)
DSC is a primary technique for accurately determining the phase transition temperatures of liquid crystals.[4]
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal mixture into an aluminum DSC pan. Hermetically seal the pan using a crimper.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the lowest expected transition temperature.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the clearing point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.
-
Cool the sample at the same rate back to the starting temperature.
-
-
Data Analysis: The clearing point (TN-I) is determined from the onset or peak of the endothermic peak corresponding to the nematic-to-isotropic transition during the heating cycle. The corresponding transition during the cooling cycle will be an exothermic peak.
C. Visual Determination of Clearing Point using Polarized Optical Microscopy (POM)
POM allows for the direct observation of the phase transitions and is an excellent complementary technique to DSC.[3]
Instrumentation:
-
Polarizing optical microscope equipped with a hot stage and temperature controller.
-
Glass microscope slides and coverslips.
Procedure:
-
Sample Preparation: Place a small amount of the liquid crystal mixture on a clean microscope slide and cover it with a coverslip.
-
Heating: Place the slide on the hot stage and heat the sample at a slow, controlled rate (e.g., 1-2 °C/min).
-
Observation: Observe the sample through the crossed polarizers of the microscope. The nematic phase will appear as a birefringent texture (e.g., Schlieren or marbled).
-
Clearing Point Determination: The clearing point is the temperature at which the birefringent texture completely disappears, and the field of view becomes dark (isotropic). This signifies the transition to the isotropic liquid phase.
-
Cooling: Slowly cool the sample and observe the reappearance of the nematic texture to confirm the transition is reversible.
IV. Data Presentation
Table 1: Effect of Additive Concentration on the Clearing Point of a Hypothetical this compound Mixture
| Additive Concentration (mol%) | Clearing Point (TN-I) (°C) |
| 0 | 215.0 |
| 2 | 218.5 |
| 5 | 224.1 |
| 10 | 229.8 |
| 15 | 226.3 |
Note: This data is illustrative and the actual clearing points will depend on the specific additive used.
Table 2: Transition Temperatures of a Homologous Series of 4'-alkoxy-(4-phenylphenyl) benzoates
| Alkoxy Chain Length (n) | Melting Point (°C) | Clearing Point (TN-I) (°C) |
| 1 (Methoxy) | 121 | 245 |
| 2 (Ethoxy) | 115 | 258 |
| 3 (Propoxy) | 108 | 255 |
| 4 (Butoxy) | 105 | 263 |
| 5 (Pentoxy) | 98 | 260 |
| 6 (Hexoxy) | 95 | 266 |
Note: This data is representative of the expected trend for such a homologous series.[1][3]
V. Visualizations
Caption: Experimental workflow for preparing and analyzing this compound mixtures.
Caption: Key strategies and molecular properties for increasing the clearing point.
References
Technical Support Center: Viscosity Reduction in (4-Phenylphenyl) Benzoate-Based Liquid Crystals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the viscosity of (4-Phenylphenyl) benzoate-based liquid crystals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the viscosity of this compound-based liquid crystals?
A1: The viscosity of this compound-based liquid crystals is primarily influenced by a combination of intrinsic molecular structure and extrinsic environmental factors. Key determinants include:
-
Molecular Structure:
-
Alkyl Chain Length: The length of the flexible alkyl or alkoxy chains on the molecule significantly impacts viscosity. Generally, longer chains lead to higher viscosity due to increased intermolecular interactions.
-
Core Structure: The rigidity and linearity of the biphenyl benzoate core contribute to the liquid crystalline phase's stability and, consequently, its flow resistance.
-
Terminal Groups: The nature of the terminal groups (e.g., cyano, fluoro) affects the molecule's polarity and dipole moment, which in turn influences intermolecular forces and viscosity.[1]
-
-
Temperature: Viscosity is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, leading to a decrease in viscosity.
-
Composition of Mixtures: In practical applications, single-compound liquid crystals are rare. The viscosity of a mixture is a complex function of the properties and concentrations of its individual components. Formulating mixtures with low-viscosity additives is a common strategy for reducing overall viscosity.
-
Presence of Additives: The introduction of other molecules, such as polymers or nanoparticles, can alter the viscosity of the liquid crystal host.
Q2: How can I reduce the viscosity of my this compound-based liquid crystal formulation?
A2: Reducing the viscosity of your formulation can be achieved through several methods:
-
Formulating Mixtures: The most common and effective method is to create a eutectic mixture with one or more low-viscosity liquid crystal compounds. These "diluents" disrupt the molecular packing of the higher-viscosity this compound, leading to a lower overall viscosity.
-
Molecular Design: If you are in the process of synthesizing new materials, consider designing molecules with shorter alkyl chains or incorporating lateral substituents (e.g., fluorine) that can reduce intermolecular interactions.
-
Temperature Control: Operating at a higher temperature will lower the viscosity. However, this is often constrained by the desired operating range of the device or experiment.
-
Use of Additives: Carefully selected additives can modify the rheological properties. For instance, certain polymers can be used to either increase or decrease viscosity depending on their concentration and interaction with the liquid crystal host.
Q3: What is the "odd-even" effect, and how does it relate to viscosity?
A3: The "odd-even" effect refers to the alternating behavior of certain physical properties, including clearing points and potentially viscosity, as the number of carbon atoms in the flexible alkyl chains of a liquid crystal molecule changes from an odd to an even number.[2] This is attributed to the different orientations of the terminal C-C bond relative to the molecular axis for odd and even chain lengths, which affects the overall molecular shape and intermolecular interactions. While more commonly discussed in the context of transition temperatures, these structural variations can also influence the viscosity of the material.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Viscosity is too high for the intended application. | 1. The specific this compound derivative has inherently high viscosity. 2. The operating temperature is too low. 3. The composition of the liquid crystal mixture is not optimized. | 1. Reformulate the Mixture: Introduce a low-viscosity nematic liquid crystal as a diluent. Start with a small percentage (e.g., 5-10 wt%) and incrementally increase it while monitoring the viscosity and other key properties like clearing point and birefringence. 2. Increase Operating Temperature: If the experimental setup allows, increase the temperature of the liquid crystal. Ensure that the temperature remains within the nematic phase range. 3. Synthesize or Procure Analogues: If reformulation is not an option, consider using a this compound analogue with a shorter alkyl chain. |
| Inconsistent viscosity measurements between batches. | 1. Inconsistent composition of the mixtures. 2. Variations in the purity of the components. 3. Differences in the thermal history of the samples. | 1. Precise Component Measurement: Use a high-precision balance for weighing the components of your mixtures. Ensure thorough mixing to achieve a homogeneous blend. 2. Component Purity Verification: Use materials of the same high purity for all batches. If possible, verify the purity of incoming materials using techniques like HPLC or DSC. 3. Standardized Thermal Cycling: Before measurement, subject each sample to a standardized heating and cooling cycle to ensure a consistent thermal history. For example, heat the sample to its isotropic phase, hold for a short period to erase any previous alignment, and then cool to the measurement temperature at a controlled rate. |
| Unexpected phase behavior (e.g., smectic phase formation) when creating mixtures. | 1. Incompatibility between the this compound and the added components. 2. The concentration of a component is pushing the mixture into a different phase region. | 1. Component Compatibility Check: When selecting a diluent, choose a compound that is known to be miscible with phenyl benzoates. Cyanobiphenyls are often used, but care must be taken as they can sometimes induce smectic phases.[3] 2. Phase Diagram Mapping: If possible, create a partial phase diagram for your binary or ternary mixture to identify the nematic range at different compositions. This can be done using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). |
Data Presentation
Table 1: Hypothetical Viscosity Data for Mixtures of this compound Derivative (Host) with a Low-Viscosity Nematic Liquid Crystal (Dopant)
| Host Compound (wt%) | Dopant Compound (wt%) | Temperature (°C) | Rotational Viscosity (mPa·s) |
| 100 | 0 | 25 | 150 |
| 90 | 10 | 25 | 125 |
| 80 | 20 | 25 | 105 |
| 70 | 30 | 25 | 90 |
| 100 | 0 | 40 | 80 |
| 90 | 10 | 40 | 65 |
| 80 | 20 | 40 | 55 |
| 70 | 30 | 40 | 48 |
Experimental Protocols
Protocol 1: Formulation of a Binary Liquid Crystal Mixture
Objective: To prepare a homogeneous binary mixture of a this compound-based liquid crystal with a low-viscosity diluent.
Materials:
-
This compound derivative (Host)
-
Low-viscosity nematic liquid crystal (Dopant)
-
Glass vials with PTFE-lined caps
-
High-precision analytical balance
-
Hot plate with magnetic stirring
-
Small magnetic stir bars
Procedure:
-
Weighing: Accurately weigh the desired amounts of the host and dopant liquid crystals into a clean, dry glass vial.
-
Heating and Mixing: Place a small magnetic stir bar in the vial and cap it. Place the vial on a hot plate and heat it to a temperature above the clearing point of both components (into the isotropic phase).
-
Homogenization: Stir the mixture gently in the isotropic phase for at least 30 minutes to ensure complete homogenization.
-
Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.
-
Storage: Once cooled, remove the stir bar and store the vial in a desiccator to protect it from moisture.
Protocol 2: Measurement of Rotational Viscosity using a Rotational Viscometer
Objective: To measure the rotational viscosity of a this compound-based liquid crystal sample at a controlled temperature.
Apparatus:
-
Rotational viscometer (cone-plate or parallel-plate geometry)
-
Peltier temperature controller
-
Liquid crystal sample
Procedure:
-
Temperature Stabilization: Set the Peltier controller to the desired measurement temperature and allow the system to stabilize.
-
Sample Loading: Carefully place a small amount of the liquid crystal sample onto the lower plate of the viscometer.
-
Gap Setting: Lower the upper cone or plate to the correct measurement gap. This will depend on the specifications of the instrument.
-
Equilibration: Allow the sample to thermally equilibrate at the set temperature for several minutes.
-
Measurement: Begin the measurement by applying a shear rate and recording the resulting shear stress. The viscosity is calculated from these parameters. For nematic liquid crystals, the viscosity may be shear-rate dependent, so it is often necessary to perform a shear rate sweep to characterize the material's behavior.[4]
-
Data Recording: Record the viscosity values as a function of shear rate and temperature.
Visualizations
References
Validation & Comparative
A Comparative Guide to (4-Phenylphenyl) Benzoate and Cyanobiphenyl Liquid Crystals for Researchers
For Immediate Release
This guide provides a detailed, objective comparison of the performance and properties of (4-Phenylphenyl) benzoate and cyanobiphenyl-based liquid crystals. It is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the applications of these compounds. This document summarizes key quantitative data, outlines experimental methodologies for characterization, and provides visual representations of molecular structures and characterization workflows.
Executive Summary
Cyanobiphenyls, particularly 4-cyano-4'-pentylbiphenyl (5CB), are among the most well-characterized and widely utilized liquid crystals, known for their convenient room-temperature nematic phase and significant positive dielectric anisotropy. In contrast, this compound and its derivatives represent a class of ester-containing liquid crystals. While comprehensive quantitative data for the parent this compound is less prevalent in publicly available literature, studies on related homologous series indicate their potential for exhibiting nematic and smectic phases. This guide consolidates available data to facilitate a comparative understanding.
Molecular Structure and Physicochemical Properties
The distinct molecular architectures of this compound and cyanobiphenyls give rise to their different liquid crystalline properties. Cyanobiphenyls feature a highly polar cyano (-C≡N) group, which is a major contributor to their strong positive dielectric anisotropy. The phenyl benzoate core structure offers a different arrangement of aromatic rings and a less polar ester linkage.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the well-characterized cyanobiphenyl liquid crystal, 5CB.
Table 1: Thermal Properties
| Property | This compound | 4-cyano-4'-pentylbiphenyl (5CB) |
| Melting Point (°C) | 151[1][2][3] | 22.5[4][5] |
| Clearing Point (N-I) (°C) | Data not available | 35.0[4][5] |
| Mesophase Range (°C) | Data not available | 12.5 |
Note: The mesomorphic properties of this compound are not well-documented in the available literature. However, homologous series of biphenyl-yl-4-(alkoxy) benzoates exhibit nematic and, with longer alkyl chains, smectic A phases.[1][2][3]
Table 2: Electro-Optical and Physical Properties (at room temperature, unless specified)
| Property | This compound | 4-cyano-4'-pentylbiphenyl (5CB) |
| Birefringence (Δn) at 589 nm | Data not available | ~0.211[6] |
| Dielectric Anisotropy (Δε) at 1 kHz | Data not available | ~+11.5[7] |
| Rotational Viscosity (γ₁) (mPa·s) | Data not available | ~100-150 (at 25°C) |
| Refractive Index (n) | 1.609 | nₑ ≈ 1.77, nₒ ≈ 1.58 (in THz range)[8] |
Experimental Protocols
The characterization of liquid crystalline materials involves a suite of standard techniques to determine their thermal, optical, and electro-optical properties.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Methodology:
-
A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC instrument.
-
A temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 10°C/min) over a temperature range that encompasses all expected phase transitions.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Endothermic or exothermic peaks in the resulting thermogram indicate phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). The peak onset temperature is taken as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
Objective: To visually identify liquid crystal phases and their characteristic textures.
Methodology:
-
A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is observed between crossed polarizers while heating and cooling.
-
Different liquid crystal phases (e.g., nematic, smectic) will exhibit unique birefringent textures. For example, the nematic phase often shows a Schlieren texture.
-
The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures, corroborating DSC data.
Electro-Optical Measurements
Objective: To determine properties such as dielectric anisotropy and threshold voltage.
Methodology:
-
The liquid crystal material is introduced into a liquid crystal cell, which consists of two parallel glass plates with transparent electrodes (e.g., ITO-coated) and an alignment layer. The cell gap is typically in the range of 5-20 µm.
-
The cell is placed in a temperature-controlled holder.
-
For dielectric measurements, the capacitance of the cell is measured with the liquid crystal director aligned parallel and perpendicular to an applied AC electric field. The dielectric permittivity in both orientations (ε∥ and ε⊥) is calculated, and the dielectric anisotropy (Δε = ε∥ - ε⊥) is determined.
-
To measure the threshold voltage for electro-optic switching (in the case of a positive dielectric anisotropy material), the cell is placed between crossed polarizers, and the intensity of transmitted light is measured as a function of the applied voltage. The threshold voltage is the voltage at which a noticeable change in light transmission occurs.
Experimental Workflow
The characterization of a novel liquid crystal typically follows a logical progression of experiments to build a comprehensive understanding of its properties.
Conclusion
Cyanobiphenyl liquid crystals, exemplified by 5CB, are well-established materials with a comprehensive body of supporting experimental data, making them a reliable choice for applications requiring a room-temperature nematic phase and strong positive dielectric anisotropy. This compound and its derivatives offer an alternative chemical structure, and while detailed quantitative performance data for the parent compound is not as readily available, related compounds show promise for inducing nematic and smectic phases. Further research is warranted to fully characterize the electro-optical properties of this compound to enable a more direct and comprehensive comparison. This guide serves as a foundational resource for researchers to understand the key characteristics of these two classes of liquid crystals and the experimental approaches required for their evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
The Unseen Advantages of (4-Phenylphenyl) Benzoate in Advanced Liquid Crystal Displays
For Immediate Release
In the competitive landscape of liquid crystal display (LCD) technology, the relentless pursuit of materials with superior performance characteristics is paramount. While established liquid crystals like 4-cyano-4'-pentylbiphenyl (5CB) have long been the industry standard, a comprehensive evaluation of alternatives is crucial for advancing display capabilities. This guide offers a comparative analysis of (4-Phenylphenyl) benzoate, a calamitic liquid crystal, highlighting its potential advantages for researchers, scientists, and professionals in drug development who utilize high-performance displays in their work.
Performance Comparison: this compound vs. 5CB
A direct quantitative comparison is challenging without specific experimental data for this compound. However, based on the general properties of the phenyl benzoate class of liquid crystals, we can infer potential characteristics and present a comparative table with a well-characterized material like 5CB.
| Property | This compound (Expected) | 4-cyano-4'-pentylbiphenyl (5CB) (Experimental) | Significance in LCD Performance |
| Clearing Point (°C) | Potentially high | 35.3 | A higher clearing point indicates a wider operational temperature range for the nematic phase, enhancing device stability. |
| Viscosity (mPa·s) | Likely moderate to high | ~20-30 at 25°C | Lower viscosity is generally preferred for faster switching times and improved response rates in displays. |
| Birefringence (Δn) | Expected to be high | ~0.18 at 589 nm, 25°C | High birefringence allows for thinner display cells, leading to faster response times and wider viewing angles. |
| Dielectric Anisotropy (Δε) | Expected to be positive and moderate | ~+11.0 at 1 kHz, 25°C | A positive dielectric anisotropy is essential for the operation of twisted nematic (TN) LCDs, influencing the threshold voltage. |
Inferred Advantages of this compound
The molecular structure of this compound, with its extended phenyl rings, suggests several potential advantages in LCD applications:
-
High Birefringence: The increased conjugation from the biphenyl group is expected to lead to a higher birefringence. This is a significant advantage as it allows for the construction of thinner LCD cells, which can reduce response times and improve viewing angles.
-
Wide Nematic Range: Phenyl benzoate derivatives are known for their wide nematic temperature ranges. A high clearing point, as is anticipated for this molecule, would contribute to a broader operational temperature window for devices, enhancing their robustness and reliability in various environments.
-
Chemical Stability: The ester linkage in phenyl benzoates generally offers good chemical and photochemical stability, which is a critical factor for the longevity and performance of LCDs.
Experimental Protocols for Characterization
To validate the expected properties of this compound and conduct a direct comparison, the following standard experimental protocols are recommended:
Determination of Phase Transition Temperatures (Clearing Point)
-
Method: Differential Scanning Calorimetry (DSC)
-
Protocol:
-
A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
Phase transitions, such as the melting point and the nematic-to-isotropic transition (clearing point), are identified as endothermic peaks in the DSC thermogram.
-
The sample is then cooled at the same rate to observe the corresponding exothermic peaks for crystallization and the isotropic-to-nematic transition.
-
Measurement of Viscosity
-
Method: Rotational Viscometry
-
Protocol:
-
A cone-plate or parallel-plate rheometer is used.
-
A small sample of the liquid crystal is placed between the plates.
-
The temperature of the sample is precisely controlled to be within the nematic range.
-
The rotational viscosity is measured by applying a known shear stress and measuring the resulting shear rate.
-
For liquid crystals, measurements are often performed in the presence of a strong magnetic field to align the director, allowing for the determination of the Miesowicz viscosities.
-
Determination of Birefringence (Δn)
-
Method: Abbe Refractometer with Polarizer
-
Protocol:
-
A thin, homeotropically aligned liquid crystal cell is prepared by treating the glass substrates with a suitable alignment layer (e.g., a long-chain silane).
-
The cell is filled with this compound in its isotropic phase and then slowly cooled into the nematic phase to ensure uniform alignment.
-
The refractive indices for light polarized parallel (ne, extraordinary) and perpendicular (no, ordinary) to the liquid crystal director are measured using an Abbe refractometer equipped with a polarizer at a specific wavelength (e.g., 589 nm).
-
The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices (Δn = ne - no).
-
Measurement of Dielectric Anisotropy (Δε)
-
Method: Dielectric Spectroscopy
-
Protocol:
-
Two types of liquid crystal cells are prepared: one with planar alignment and one with homeotropic alignment.
-
The cells are filled with the liquid crystal sample.
-
The capacitance of each cell is measured at a specific frequency (e.g., 1 kHz) using an LCR meter.
-
The dielectric permittivity parallel (ε∥) to the director is calculated from the capacitance of the planar aligned cell, and the dielectric permittivity perpendicular (ε⊥) to the director is calculated from the capacitance of the homeotropic aligned cell.
-
The dielectric anisotropy (Δε) is the difference between these two values (Δε = ε∥ - ε⊥).
-
Logical Workflow for Material Evaluation
The following diagram illustrates the logical workflow for the synthesis, characterization, and comparative evaluation of a novel liquid crystal material like this compound.
Caption: Workflow for the evaluation of this compound as an LCD material.
Conclusion
While a definitive judgment on the superiority of this compound over established liquid crystals awaits rigorous experimental validation, the theoretical advantages rooted in its molecular structure are compelling. Its potential for high birefringence and a wide nematic range makes it a promising candidate for next-generation LCDs, particularly for applications demanding high performance and stability. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake a thorough and objective comparison. Further investigation into this and other novel liquid crystal materials is essential to drive innovation in display technology and other fields reliant on high-quality optical components.
Performance Evaluation of Phenyl Benzoate Derivatives in Display Technology: A Comparative Guide
In the competitive landscape of display technology, the selection of liquid crystal materials is a critical factor that dictates the performance, efficiency, and overall quality of the final product. This guide provides a comprehensive comparison of (4-Phenylphenyl) benzoate and two alternative phenyl benzoate derivatives against the well-established benchmark, 4-cyano-4'-pentylbiphenyl (5CB). The objective is to offer researchers, scientists, and professionals in drug development a clear, data-driven perspective on the potential of these materials in advanced display applications.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound and its alternatives, juxtaposed with the properties of 5CB. The selection of these parameters—clearing point, birefringence (Δn), viscosity (η), and dielectric anisotropy (Δε)—is based on their direct impact on the optical and electrical characteristics of liquid crystal displays (LCDs).
| Property | This compound | 4-cyanophenyl 4-heptylbenzoate | 4-pentylphenyl 4-methoxybenzoate | 4-cyano-4'-pentylbiphenyl (5CB) (Benchmark) |
| Melting Point (°C) | 151 | 44-45[1] | 29[2] | 22.5[3] |
| Clearing Point (°C) | Data not available | 57 | 43[4] | 35.0[3] |
| Birefringence (Δn) at 589 nm | Data not available | Data not available | Data not available | ~0.17-0.21[5][6] |
| Viscosity (η) (mPa·s) at 25°C | Data not available | Data not available | Data not available | ~25[7] |
| Dielectric Anisotropy (Δε) at 1 kHz | Data not available | Positive[8] | Data not available | +11.5[9] |
Note: "Data not available" indicates that specific experimental values for these properties were not found in the surveyed literature. The positive dielectric anisotropy for 4-cyanophenyl 4-heptylbenzoate is inferred from the presence of the cyano group, a common feature in liquid crystals with positive Δε[10][11].
Experimental Protocols
To ensure the reproducibility and accuracy of the performance evaluation, detailed experimental protocols for measuring the key liquid crystal properties are provided below.
Determination of Clearing Point (Nematic to Isotropic Phase Transition)
The clearing point is a fundamental property of a liquid crystal, representing the upper temperature limit of its liquid crystalline phase.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Calibrate the DSC instrument using a known standard, such as indium.
-
Thermal Cycling:
-
Heat the sample to a temperature significantly above its expected clearing point to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to below its crystallization temperature.
-
Heat the sample again at the same controlled rate. The data from this second heating scan is used for analysis.
-
-
Data Analysis: The peak of the endothermic transition on the DSC thermogram corresponds to the clearing point temperature[12][13][14].
Methodology: Polarizing Optical Microscopy (POM)
-
Sample Preparation: Place a small amount of the liquid crystal between a clean microscope slide and a coverslip.
-
Observation: Mount the slide on a hot stage attached to a polarizing microscope.
-
Heating: Slowly heat the sample while observing it through crossed polarizers. The liquid crystal phase will appear birefringent (bright), while the isotropic liquid phase will be dark.
-
Clearing Point Identification: The temperature at which the last trace of birefringence disappears is recorded as the clearing point[15].
Measurement of Birefringence (Δn)
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is crucial for the light modulation capability of an LCD.
Methodology: Abbe Refractometer
-
Alignment: A thin film of the liquid crystal is sandwiched between the prisms of an Abbe refractometer. The prism surfaces are treated to induce a specific molecular alignment (e.g., planar alignment).
-
Measurement: The refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the liquid crystal director are measured at a specific wavelength (e.g., 589 nm)[16][17][18][19][20].
-
Calculation: The birefringence is calculated as Δn = nₑ - nₒ.
Measurement of Rotational Viscosity (η)
Rotational viscosity influences the switching speed of the liquid crystal molecules in response to an electric field.
Methodology: Rotating Magnetic Field
-
Sample Cell: The liquid crystal is placed in a transparent cell with a defined thickness.
-
Magnetic Field Application: A rotating magnetic field of constant strength is applied to the sample, causing the liquid crystal director to rotate.
-
Optical Monitoring: The optical response of the sample (e.g., transmitted light intensity) is monitored.
-
Viscosity Calculation: The rotational viscosity can be calculated from the phase lag between the rotating magnetic field and the director's response[21].
Methodology: Electro-Optical Method
-
Cell Preparation: A liquid crystal cell with transparent electrodes is filled with the sample.
-
Voltage Application: A square-wave voltage is applied to the cell to induce director reorientation.
-
Optical Response Measurement: The change in light transmission through the cell is measured over time.
-
Analysis: The rotational viscosity is determined by analyzing the transient optical response, often in conjunction with the elastic constants of the material[22][23].
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the threshold voltage for switching.
Methodology: Dielectric Spectroscopy
-
Cell Preparation: Two types of liquid crystal cells are prepared: one with planar alignment (director parallel to the electrodes) and one with homeotropic alignment (director perpendicular to the electrodes).
-
Capacitance Measurement: The capacitance of each cell is measured at a specific frequency (typically 1 kHz) using an impedance analyzer[1][10][24].
-
Permittivity Calculation: The dielectric permittivities ε∥ (from the planar cell) and ε⊥ (from the homeotropic cell) are calculated from the measured capacitance, the cell dimensions, and the permittivity of free space.
-
Anisotropy Calculation: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥[11][25].
Logical Workflow for Liquid Crystal Material Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of new liquid crystal materials for display applications.
This structured approach ensures that all critical performance parameters of a novel liquid crystal are systematically characterized and evaluated, enabling an informed decision on its suitability for specific display technologies. The lack of a complete dataset for this compound and its derivatives highlights the necessity for further experimental investigation to fully assess their potential.
References
- 1. scispace.com [scispace.com]
- 2. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 6. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. dakenchem.com [dakenchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. lavrentovichgroup.com [lavrentovichgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. cskscientificpress.com [cskscientificpress.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]
- 18. ABBE Refractometer | Refractometer | Labmate [labmate.com]
- 19. veegee.com [veegee.com]
- 20. labotronics.com [labotronics.com]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Simple method for measuring the rotational viscosity coefficient of nematic liquid crystals | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of (4-Phenylphenyl) Benzoate: A Spectroscopic Comparison
A definitive guide to the structural confirmation of (4-phenylphenyl) benzoate through spectroscopic analysis, offering a comparative look against its structural isomer, phenyl 4-phenylbenzoate. This guide provides researchers, scientists, and drug development professionals with the essential experimental data and protocols for unambiguous structural validation.
The precise structural elucidation of chemical compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools in this process. This guide focuses on the validation of the structure of this compound, also known as 4-biphenylyl benzoate, and presents a comparative analysis with its isomer, phenyl 4-phenylbenzoate, to highlight the power of these techniques in distinguishing between closely related molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its structural isomer, phenyl 4-phenylbenzoate.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.22 (d, J=7.7 Hz, 2H), 7.63 (d, J=7.7 Hz, 3H), 7.56 (d, J=5.1 Hz, 2H), 7.52–7.45 (m, 2H), 7.45–7.39 (m, 2H), 7.38–7.33 (m, 1H), 7.28 (d, J=8.4 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.2, 150.3, 140.3, 139.0, 133.6, 130.1, 129.5, 128.7, 128.5, 128.1, 127.3, 127.0, 121.7[1] |
| Mass Spec. (GC-MS, EI) | m/z (%): 274 (M+, 19.26), 105 (100), 77 (36.92), 51 (4.63)[1][2] |
| Melting Point | 151 °C[3] |
| Molecular Formula | C₁₉H₁₄O₂[2][3] |
| Molecular Weight | 274.31 g/mol [3] |
Table 2: Spectroscopic Data for Phenyl 4-Phenylbenzoate (Isomer for Comparison)
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 8.01 (d, J=7.2 Hz, 1H), 7.56 (t, J=6.9 Hz, 1H), 7.50–7.21 (m, 11H), 6.98 (t, J=7.3 Hz, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.1, 147.9, 137.4, 133.4, 130.0, 129.2, 129.0, 128.9, 128.4, 128.2, 127.8, 127.3, 123.0, 120.7[1] |
| Mass Spec. (GC-MS, EI) | m/z (%): 274 (M+, 18.12), 105 (100), 77 (26.11), 51 (3.36)[1] |
| Molecular Formula | C₁₉H₁₄O₂ |
| Molecular Weight | 274.31 g/mol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology (¹H and ¹³C NMR):
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, pulse width, and relaxation delay.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[4][5][6][7]
-
This causes the molecule to ionize and fragment.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for structural validation.
Caption: Workflow for the spectroscopic validation of this compound.
Caption: Logical contribution of each spectroscopic method to structure confirmation.
References
- 1. rsc.org [rsc.org]
- 2. Benzoic acid biphenyl-4-yl ester | C19H14O2 | CID 231743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2170-13-0 CAS MSDS (BENZOIC ACID 4-BIPHENYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
Comparative Study of (4-Phenylphenyl) Benzoate and its Analogues: A Guide for Researchers
(4-Phenylphenyl) benzoate , also known as biphenyl-4-yl benzoate, and its analogues represent a significant class of compounds with diverse applications, particularly in the field of liquid crystals and medicinal chemistry. This guide provides a comparative analysis of their properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Physicochemical Properties: Focus on Liquid Crystalline Behavior
A key area of investigation for this compound analogues is their application as liquid crystals (LCs).[1][2][3] These materials exhibit a state of matter with properties between those of a conventional liquid and a solid crystal.[2] The molecular structure of these compounds, including the nature of terminal groups, linking units, and lateral substituents, significantly influences their liquid crystalline properties.[3][4]
Table 1: Comparison of Mesomorphic Properties of this compound Analogues
| Compound/Analogue | Structure | Phase Transition Temperatures (°C) | Mesophase Type | Reference |
| This compound | C₆H₅-C₆H₄-O-CO-C₆H₅ | Cr 110 N 121 I | Nematic | [5] |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | C₁₂H₂₅O-C₆H₄-COO-C₆H₄-COO-C₆H₄-OCH₂C₆H₅ | Cr 118.9 SmA 178.4 N 210.1 I | Smectic A, Nematic | [4] |
| PEO-b-PM6BACP₁₀₆ | Block copolymer with cyano-terminated phenyl benzoate moieties | I 101 LC | Smectic | [6] |
Cr: Crystal, N: Nematic, SmA: Smectic A, I: Isotropic Liquid, LC: Liquid Crystal
The data illustrates that modifications to the core this compound structure, such as the addition of long alkyl chains and benzyl groups in BDBB, can induce different types of liquid crystalline phases (mesophases) and alter the transition temperatures.[4] Similarly, incorporation into a block copolymer, as with PEO-b-PM6BACP₁₀₆, also results in smectic liquid crystal phases.[6]
Biological Activity: Anticancer Potential
Derivatives of benzoic acid and biphenyl compounds have demonstrated notable anticancer activity.[7] Structure-activity relationship (SAR) studies are crucial in identifying the structural features responsible for their therapeutic effects.[8][9][10]
Table 2: Anticancer Activity of Selected Benzoate and Biphenyl Analogues
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Mechanism of Action | Reference |
| Coinage Metal Complexes with 4-Methoxy-Diphenylphosphane Benzoate Ligand | MDA-MB-231 (Breast), A2780 (Ovarian) | 0.17 - 11.45 | Antiproliferative | [11] |
| Benzo[a]phenoxazine Derivatives | RKO (Colorectal), MCF7 (Breast) | Low micromolar range | Lysosomal dysfunction, proliferation inhibition | [12] |
| 5-Aryl-1,4-benzodiazepine Derivatives | Various | Potent anticancer activity | - | [13] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate | MCF-7 (Breast) | 15.6 | Apoptosis induction | [7] |
The antiproliferative effects of these compounds are often evaluated using assays like the MTT assay.[7] For instance, coinage metal complexes with a modified benzoate ligand have shown significant cytotoxicity against breast and ovarian cancer cell lines.[11] Similarly, certain benzo[a]phenoxazine derivatives exhibit selective anticancer activity by inducing lysosomal dysfunction.[12]
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of these compounds.
Synthesis of this compound Analogues
A common method for synthesizing phenyl benzoate and its analogues is the Schotten-Baumann reaction.[14][15] This involves the reaction of a phenol with an acid chloride in the presence of a base.
General Protocol:
-
Dissolve the phenolic starting material (e.g., 4-phenylphenol) in an aqueous solution of a base, such as sodium hydroxide.[15]
-
Add the benzoyl chloride derivative dropwise to the solution while stirring vigorously.
-
Continue stirring until the smell of the acid chloride disappears, indicating the completion of the reaction.
-
The solid product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.[14]
Characterization Techniques
A variety of analytical techniques are employed to characterize the synthesized compounds and determine their properties.
-
Structural Characterization: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry are used to confirm the chemical structure of the synthesized molecules.[16]
-
Liquid Crystal Characterization:
-
Polarized Optical Microscopy (POM): This is a primary tool for identifying liquid crystal phases and observing their characteristic textures.[17][18][19] Anisotropic liquid crystal phases will appear bright and show color gradients under crossed polarizers, while the isotropic liquid phase will appear dark.[2][17]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and their associated enthalpy changes with high precision.[2][17][18][19]
-
X-ray Diffraction (XRD): XRD provides definitive information about the long-range positional and orientational order within the liquid crystal phases.[17][18][19]
-
-
Biological Activity Assays:
-
MTT Assay: This colorimetric assay is commonly used to assess the in vitro anticancer activity of compounds by measuring their effect on cell viability.[7]
-
Colony Formation Assay: This assay evaluates the long-term effect of a compound on the ability of single cells to grow into colonies, providing insight into its cytostatic or cytotoxic effects.[12]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with the compound, helping to elucidate the mechanism of action.[11]
-
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound analogues.
Caption: General workflow for synthesis and evaluation of this compound analogues.
Logical Relationship in Structure-Activity Relationship (SAR) Studies
The diagram below outlines the logical process of a structure-activity relationship study aimed at developing new therapeutic agents.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
References
- 1. CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW | Semantic Scholar [semanticscholar.org]
- 2. Liquid crystal - Wikipedia [en.wikipedia.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 8. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemisgroup.us [chemisgroup.us]
- 11. Coinage Metal Compounds With 4-Methoxy-Diphenylphosphane Benzoate Ligand Inhibit Female Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction | MDPI [mdpi.com]
- 13. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. bhu.ac.in [bhu.ac.in]
- 18. ipme.ru [ipme.ru]
- 19. iosrjournals.org [iosrjournals.org]
Validating the Purity of (4--Phenylphenyl) benzoate by High-Performance Liquid Chromatography: A Comparative Guide
Introduction
(4-Phenylphenyl) benzoate is an aromatic ester with applications in various fields of chemical synthesis and materials science. Ensuring the purity of this compound is critical for its intended applications, as impurities can significantly alter its physical, chemical, and biological properties. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the purity assessment of non-volatile and thermally labile compounds.[1] This guide provides a detailed comparison of HPLC with other analytical methods for validating the purity of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most suitable method for analyzing hydrophobic compounds like this compound.[2][3][4] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
Potential Impurities
Based on the common synthesis of phenyl esters via reactions like the Schotten-Baumann reaction, potential impurities in this compound may include:[5][6][7]
-
Starting Materials: 4-phenylphenol and benzoic acid (or its corresponding acyl chloride).
-
By-products: Products from side reactions or degradation.
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a general method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent.
-
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Area (%) |
| This compound | 8.5 | 99.5 |
| Impurity 1 (e.g., Benzoic Acid) | 3.2 | 0.2 |
| Impurity 2 (e.g., 4-Phenylphenol) | 4.1 | 0.3 |
HPLC Experimental Workflow
Caption: Workflow for purity validation of this compound by HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a primary method for purity assessment, other techniques can offer complementary information.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC can be used to detect volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the same compound.[8] It can provide structural information about impurities.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material. For high-purity crystalline solids, a sharp melting peak is observed. The presence of impurities typically leads to a broadening and depression of the melting point, which can be used to estimate purity.[]
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases. | High resolution, sensitive, suitable for non-volatile compounds.[1] | Requires a reference standard for identification, can be time-consuming. |
| GC | Partitioning between a gaseous mobile phase and a stationary phase. | High efficiency for volatile compounds, often coupled with mass spectrometry.[10] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides structural information, absolute quantification (qNMR).[8] | Lower sensitivity compared to chromatographic methods, complex spectra. |
| DSC | Measurement of heat flow during a temperature change. | Rapid, requires small sample size, no solvent needed.[] | Only applicable to crystalline solids, less sensitive to amorphous impurities. |
Logical Relationship for Method Selection
Caption: Decision tree for selecting analytical methods for purity determination.
Reverse-phase HPLC is a robust and reliable method for the routine purity assessment of this compound. It provides excellent separation of the main component from potential non-volatile impurities. For a comprehensive purity profile, complementary techniques such as GC for volatile impurities, NMR for structural elucidation of unknown impurities, and DSC for assessing the purity of the crystalline solid can be employed. The choice of method should be guided by the specific requirements of the analysis and the nature of the expected impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. zodiaclifesciences.com [zodiaclifesciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Cross-Verification of (4-Phenylphenyl) Benzoate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (4-Phenylphenyl) Benzoate and Phenyl Benzoate Properties with Literature and Experimental Data
This guide provides a comprehensive cross-verification of the physicochemical properties of this compound, alongside a comparative analysis with the well-characterized alternative, Phenyl Benzoate. The data presented is compiled from literature sources and includes detailed experimental protocols for key analytical techniques.
Physicochemical Properties: A Comparative Summary
A thorough review of available data provides the following comparison of key physical and chemical properties.
| Property | This compound | Phenyl Benzoate |
| Molecular Formula | C₁₉H₁₄O₂ | C₁₃H₁₀O₂ |
| Molecular Weight | 274.31 g/mol | 198.22 g/mol |
| Melting Point | 148-151 °C | 68-70 °C[1][2][3][4][5][6] |
| Boiling Point | 427.9 °C at 760 mmHg | 298-299 °C (lit.)[1][2][3][4][5][6][7] |
| Solubility | Soluble in Toluene | Freely soluble in hot alcohol; slightly soluble in cold alcohol and ether; insoluble in water.[1][8] |
Spectral Data Analysis
Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. Below is a comparison of available spectral data for both compounds.
This compound
Phenyl Benzoate
¹H NMR (400 MHz, CDCl₃):
-
δ 8.20 (dd, J = 8.2, 1.4 Hz, 2H)
-
δ 7.61 (tt, J = 7.6, 1.4 Hz, 1H)
-
δ 7.49 (dd, J = 8.0, 7.6 Hz, 2H)
-
δ 7.41 (dd, J = 8.4, 7.5 Hz, 2H)
-
δ 7.26 (tt, J = 7.5, 1.4 Hz, 1H)
-
δ 7.20-7.22 (m, 2H)[9]
¹³C NMR (100 MHz, CDCl₃):
-
δ 165.1, 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6[9]
Infrared (IR) Spectrum: Characteristic absorption peaks for Phenyl Benzoate include strong stretching absorptions of the ester C=O and C-O bonds.
Mass Spectrometry (MS): The mass spectrum of Phenyl Benzoate shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
A recommended synthesis protocol involves the esterification of 4-phenylphenol with benzoyl chloride.
Materials:
-
4-phenylphenol
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable solvent)
Procedure:
-
Dissolve 4-phenylphenol in anhydrous diethyl ether in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute hydrochloric acid.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.
Characterization Methods
Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or higher spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratio of the ions is measured.
Logical Workflow for Cross-Verification
The following diagram illustrates the logical workflow for the cross-verification of the properties of this compound.
Caption: Workflow for Synthesis, Analysis, and Verification.
References
- 1. Page loading... [guidechem.com]
- 2. Phenyl benzoate | 93-99-2 [amp.chemicalbook.com]
- 3. Phenyl benzoate | 93-99-2 [chemicalbook.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Phenyl benzoate 99 93-99-2 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. CAS 93-99-2: Phenyl benzoate | CymitQuimica [cymitquimica.com]
- 9. rsc.org [rsc.org]
Benchmarking (4-Phenylphenyl) benzoate against other liquid crystal precursors
A Comprehensive Benchmarking Guide: (4-Phenylphenyl) benzoate Versus Other Liquid Crystal Precursors
For researchers and scientists at the forefront of materials science and drug development, the selection of suitable liquid crystal precursors is a critical decision that dictates the performance and properties of the final product. This guide provides an objective comparison of this compound against three widely recognized liquid crystal precursors: 4-cyano-4'-pentylbiphenyl (5CB), N-(4-methoxybenzylidene)-4-butylaniline (MBBA), and 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5). This comparison focuses on key thermal properties that are fundamental to the liquid crystalline behavior of these materials.
Comparative Analysis of Thermal Properties
The performance of a liquid crystal precursor is largely defined by its thermal behavior, specifically its melting point and clearing point, which together determine the temperature range of the liquid crystal phase (nematic range). The enthalpy changes associated with these transitions provide insight into the energetics of the phase changes.
| Property | This compound | 4-cyano-4'-pentylbiphenyl (5CB) | N-(4-methoxybenzylidene)-4-butylaniline (MBBA) | 4-(trans-4'-pentylcyclohexyl)benzonitrile (PCH5) |
| Melting Point (°C) | 151 - 153[1] | 22.5[2][3] | 21[4] | 30[5][6] |
| Clearing Point (°C) | Data not available | 35.0[2][3] | 48[4] | 54.4[5] |
| Nematic Range (°C) | Data not available | 12.5 | 27 | 24.4 |
| Enthalpy of Fusion (kJ/mol) | Data not available | 14.67 (58.9 J/g)[2] | ~14.6 (3500 cal/mol)[7] | Data not available |
| Enthalpy of Nematic-Isotropic Transition (kJ/mol) | Data not available | 0.45 (1.8 J/g)[2] | ~0.4 (100 cal/mol)[7] | Data not available |
Note: The nematic range is calculated as the difference between the clearing point and the melting point. Enthalpy values can vary depending on the experimental conditions.
Experimental Protocols
Accurate characterization of liquid crystal precursors is essential for their effective application. The following are detailed protocols for two fundamental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a powerful technique for determining the transition temperatures and measuring the enthalpy changes associated with phase transitions in liquid crystals.[8]
Objective: To determine the melting point, clearing point, and the enthalpies of these transitions for a liquid crystal precursor.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) instrument
-
Hermetically sealed aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance (±0.01 mg accuracy)
-
Small spatula or tweezers
-
Liquid crystal sample (5-10 mg)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Using a microbalance, accurately weigh 5-10 mg of the liquid crystal sample into a clean aluminum DSC pan.
-
Place the lid on the pan and securely seal it using the crimper. This is crucial to prevent sample loss due to sublimation or evaporation.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into their respective positions in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide a stable and inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0°C).
-
Program a heat-cool-heat cycle. A typical program would be:
-
First Heating: Heat the sample from the starting temperature to a temperature well above the expected clearing point (e.g., 180°C for this compound) at a controlled rate, typically 10°C/min.
-
Cooling: Cool the sample back down to the starting temperature at the same rate (10°C/min).
-
Second Heating: Heat the sample again to the same upper temperature at 10°C/min. The second heating run is often used for analysis to ensure a consistent thermal history of the sample.
-
-
-
Data Acquisition and Analysis:
-
Record the heat flow as a function of temperature throughout the thermal program.
-
The resulting thermogram will show endothermic peaks for melting and clearing transitions during heating, and exothermic peaks for crystallization and nematic-isotropic transitions during cooling.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak corresponds to the enthalpy of the transition (ΔH), which can be calculated using the instrument's software.
-
Polarized Optical Microscopy (POM) for Mesophase Identification
POM is an essential technique for visually identifying liquid crystal phases and observing their characteristic textures.[9]
Objective: To identify the type of liquid crystal phase (e.g., nematic, smectic) and observe the transition temperatures.
Materials and Equipment:
-
Polarizing optical microscope equipped with a hot stage and temperature controller
-
Clean glass microscope slides and cover slips
-
Small spatula
-
Liquid crystal sample
Procedure:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the liquid crystal sample onto a clean microscope slide.
-
Gently place a cover slip over the sample to create a thin film. If the sample is solid at room temperature, it can be gently melted on a hot plate before placing the cover slip.
-
-
Microscope Setup:
-
Place the prepared slide on the hot stage of the polarizing microscope.
-
Cross the polarizer and analyzer so that the field of view is dark without a sample.
-
-
Observation and Heating/Cooling Cycle:
-
Slowly heat the sample using the hot stage controller at a controlled rate (e.g., 2-5°C/min).
-
Observe the sample through the eyepieces as the temperature increases.
-
As the material melts, the appearance of a birefringent, textured fluid indicates the formation of a liquid crystal phase.
-
Note the temperature at which the solid melts into the liquid crystal phase (melting point).
-
Continue heating until the sample becomes completely dark (isotropic). The temperature at which this occurs is the clearing point.
-
Slowly cool the sample from the isotropic phase and observe the formation of the liquid crystal phase again. Note the transition temperatures upon cooling, as they may differ slightly from the heating transitions (supercooling).
-
Different liquid crystal phases (e.g., nematic, smectic) will exhibit distinct optical textures. Nematic phases often show a "schlieren" or "marbled" texture, while smectic phases can display "focal-conic" or "fan-like" textures.
-
Characterization Workflow and Signaling Pathways
The process of characterizing a novel liquid crystal precursor follows a logical workflow to determine its fundamental properties and assess its potential for specific applications.
References
- 1. The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy trans-4-(4-Pentylcyclohexyl)benzonitrile | 61204-01-1 [smolecule.com]
- 6. ossila.com [ossila.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Dielectric Anisotropy of Mesogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the dielectric anisotropy of (4-Phenylphenyl) benzoate against other well-characterized mesogens. Dielectric anisotropy is a critical parameter in the development of liquid crystal displays (LCDs), electro-optical devices, and advanced materials for drug delivery systems. Understanding this property is essential for predicting and controlling the behavior of these materials in response to an electric field.
Comparative Data on Dielectric Anisotropy
The following table summarizes the dielectric anisotropy (Δɛ) and related parameters for several common nematic liquid crystals. Dielectric anisotropy is defined as Δε = ε∥ - ε⊥, where ε∥ and ε⊥ are the dielectric permittivities parallel and perpendicular to the liquid crystal director, respectively. A positive Δε indicates that the molecules tend to align parallel to an applied electric field, while a negative Δε indicates alignment perpendicular to the field.
| Mesogen/Mixture Name | Chemical Name | Dielectric Anisotropy (Δε) | Temperature (°C) | Frequency | Reference |
| This compound | This compound | Data not available | - | - | - |
| 5CB | 4-Cyano-4'-pentylbiphenyl | +11.5 | Room Temp. | 1 kHz | [1] |
| ≈ +11 | 25 | - | |||
| MBBA | N-(4-Methoxybenzylidene)-4-butylaniline | Negative | - | - | |
| E7 | Liquid Crystal Mixture | +13.8 | 20 | 1 kHz | |
| UCF-N2 | Liquid Crystal Mixture | Negative | 22 | 1 kHz | [1] |
| UCF-N3 | Liquid Crystal Mixture | -3.74 | 23 | 1 kHz | [1] |
Note: The dielectric anisotropy of liquid crystals is dependent on temperature and the frequency of the applied electric field. The values presented are typically measured in the nematic phase of the material.
Experimental Protocols
The determination of the dielectric anisotropy of a liquid crystal involves measuring the dielectric permittivity of a sample aligned in two distinct orientations relative to an applied electric field.
Objective: To measure the dielectric permittivity of a liquid crystal sample parallel (ε∥) and perpendicular (ε⊥) to the director axis to determine the dielectric anisotropy (Δε).
Materials and Equipment:
-
Liquid crystal sample
-
Indium tin oxide (ITO) coated glass slides
-
Alignment layer material (e.g., polyimide)
-
Spacers of known thickness (e.g., Mylar film)
-
UV-curable adhesive
-
Rubbing machine
-
Hot plate
-
Polarizing optical microscope
-
LCR meter or impedance analyzer
-
Temperature controller
-
Sample holder with electrical contacts
-
Magnetic field source (for aligning mesogens with positive diamagnetic anisotropy)
Procedure:
-
Cell Fabrication:
-
Clean the ITO-coated glass slides thoroughly.
-
Spin-coat an alignment layer (e.g., polyimide) onto the ITO surface of two slides.
-
Bake the slides at the recommended temperature to cure the polyimide.
-
For planar alignment (to measure ε∥ for positive Δε materials or ε⊥ for negative Δε materials), gently rub the polyimide surfaces in a single direction using a rubbing machine.
-
For homeotropic alignment (to measure ε⊥ for positive Δε materials or ε∥ for negative Δε materials), a different alignment layer or surface treatment may be required.
-
Assemble a cell by placing spacers between the two ITO slides with the coated surfaces facing each other. For planar cells, the rubbing directions should be parallel or anti-parallel.
-
Seal the edges of the cell with UV-curable adhesive, leaving two small openings for filling. The distance between the electrodes is determined by the thickness of the spacers.
-
-
Sample Filling:
-
Heat the liquid crystal sample to its isotropic phase.
-
Fill the empty cell via capillary action by placing a drop of the isotropic liquid crystal at one of the openings.
-
After filling, seal the openings with the adhesive.
-
Slowly cool the filled cell back to its nematic phase.
-
-
Dielectric Measurement:
-
Place the filled cell in a temperature-controlled sample holder.
-
Connect the ITO electrodes to an LCR meter.
-
To measure ε∥ and ε⊥, two different cell configurations or an external field are required:
-
For Positive Δε Mesogens:
-
Use a planar aligned cell. The director will be parallel to the glass surfaces. Applying the electric field perpendicular to the glass surfaces measures ε⊥.
-
To measure ε∥, a strong magnetic field can be applied parallel to the electric field to reorient the director, or a homeotropically aligned cell can be used.
-
-
For Negative Δε Mesogens:
-
Use a homeotropically aligned cell. The director will be perpendicular to the glass surfaces. Applying the electric field perpendicular to the glass surfaces measures ε∥.
-
Use a planar aligned cell to measure ε⊥.
-
-
-
Measure the capacitance (C) of the cell at a specific frequency (e.g., 1 kHz) and temperature.
-
The dielectric permittivity (ε) is calculated using the formula for a parallel plate capacitor: ε = (C * d) / (ε0 * A), where 'd' is the cell gap thickness, 'A' is the area of the ITO electrode, and ε0 is the permittivity of free space.
-
Measure the capacitance of the empty cell (Cempty) to determine the cell constant (d/A).
-
-
Data Analysis:
-
Calculate ε∥ and ε⊥ from the capacitance measurements of the appropriately aligned cells.
-
Determine the dielectric anisotropy: Δε = ε∥ - ε⊥.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of dielectric anisotropy.
Caption: Workflow for measuring dielectric anisotropy.
References
A Comparative Analysis of (4-Phenylphenyl) benzoate and Benzophenone as Photoinitiators in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (4-Phenylphenyl) benzoate and the widely-used benzophenone for their application as photoinitiators in free-radical polymerization. While benzophenone is a well-characterized Type II photoinitiator, serving as an industry benchmark, this compound presents a structurally analogous alternative. This document outlines the established performance of benzophenone, discusses the theoretical potential of this compound based on its chemical structure, and provides standardized experimental protocols for their direct comparison. It must be noted that while extensive data exists for benzophenone, there is a significant lack of direct, quantitative performance data for this compound in the peer-reviewed literature.
Photochemical Mechanism of Type II Photoinitiators
Benzophenone and its derivatives are classic Type II photoinitiators.[1] Upon absorption of UV light, they do not undergo bond cleavage themselves but instead transition to an excited triplet state.[2] This excited molecule then abstracts a hydrogen atom from a synergist or co-initiator, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical.[3] Both of these radical species can then initiate the polymerization of monomers, such as acrylates.[3]
The general mechanism is illustrated below:
Comparative Efficacy: Benzophenone vs. This compound
A direct, quantitative comparison of the photoinitiating efficacy between benzophenone and this compound is challenging due to the limited availability of experimental data for the latter. Benzophenone's performance is well-documented and serves as the baseline. The potential of this compound is inferred from its structural characteristics.
Benzophenone (BP): As the industry standard, benzophenone is a cost-effective and reliable Type II photoinitiator.[4] Its performance is characterized by moderate UV absorption and a high efficiency of intersystem crossing to the reactive triplet state. However, its efficiency can be susceptible to oxygen inhibition, and as a small molecule, it can be prone to migration from the cured polymer, which is a concern in applications such as food packaging and biomedical devices.[3]
This compound: This molecule contains a benzophenone-like core structure (the benzoyl group attached to a phenyl ring), suggesting it may also function as a Type II photoinitiator through a similar hydrogen abstraction mechanism. The additional phenyl group extends the conjugation of the system, which could theoretically shift its UV absorption to longer wavelengths (a bathochromic shift) and potentially increase its molar extinction coefficient. A higher molar extinction coefficient would allow for more efficient light absorption. Furthermore, its larger molecular weight compared to benzophenone may lead to a reduced tendency to migrate from the final polymer product.
The table below summarizes the known properties of benzophenone and the theoretical potential of this compound.
| Parameter | Benzophenone (BP) | This compound | Reference / Rationale |
| Photoinitiator Type | Type II | Type II (Theoretical) | [3] / Structural Analogy |
| Molar Extinction Coefficient (ε) | Moderate | Potentially Higher | [5] / Extended Conjugation |
| Polymerization Rate (Rp) | Baseline (Varies with system) | Data Not Available | [5] |
| Final Monomer Conversion (%) | Baseline (Varies with system) | Data Not Available | [4] |
| Quantum Yield of Radical Formation (ΦR) | Data Available for Derivatives | Data Not Available | [6] |
| Migration Potential | Higher | Potentially Lower | [3] / Higher Molecular Weight |
Experimental Protocols for Comparative Evaluation
To definitively assess the efficacy of this compound relative to benzophenone, a standardized experimental workflow is required. The following protocol outlines a method for comparing photoinitiator performance using real-time Fourier Transform Infrared (FTIR) spectroscopy to monitor the polymerization of an acrylate monomer.
Objective: To determine and compare the polymerization rate (Rp) and final monomer conversion for photocurable formulations containing either benzophenone or this compound.
Materials:
-
Acrylate Monomer (e.g., Trimethylolpropane triacrylate, TMPTMA)
-
Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate, EDB)
-
Photoinitiator 1: Benzophenone (BP)
-
Photoinitiator 2: this compound
-
Solvent (if necessary, e.g., Toluene)
Equipment:
-
FTIR Spectrometer with a real-time monitoring accessory
-
UV/Vis LED light source with controlled intensity (e.g., 365 nm)
-
Sample holder (e.g., KBr pellets or BaF₂ windows)
-
Micropipettes
Experimental Workflow Diagram:
Procedure:
-
Formulation Preparation: Prepare two separate photocurable resins. For each, mix the acrylate monomer with a standard concentration of the co-initiator (e.g., 2 wt%). To the first formulation, add a specific concentration of benzophenone (e.g., 1 wt%). To the second, add the same molar equivalent concentration of this compound. Ensure complete dissolution.
-
Sample Preparation: Place a small drop of the formulated resin between two transparent IR windows (e.g., KBr or BaF₂). Use a spacer to ensure a consistent film thickness.
-
Real-Time FTIR Monitoring:
-
Place the sample assembly into the FTIR spectrometer.
-
Record an initial IR spectrum before UV exposure (time t=0).
-
Activate the UV light source to irradiate the sample. The light source should be positioned to illuminate the sample within the FTIR compartment.
-
Continuously record IR spectra at set time intervals (e.g., every 2 seconds) during irradiation.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the acrylate C=C double bond, which typically appears around 1637 cm⁻¹.
-
Calculate the degree of monomer conversion at each time point (t) using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Plot the conversion (%) as a function of time to obtain the polymerization profile. The initial slope of this curve represents the rate of polymerization (Rp).
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Property Relationship of (4-Phenylphenyl) Benzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-property relationships of (4-phenylphenyl) benzoate derivatives, focusing on their biological activities. The information is compiled from recent studies to facilitate the understanding and further development of these compounds for therapeutic applications.
Comparative Analysis of Biological Activities
The biological activities of various this compound derivatives are summarized below. The data highlights the influence of different substituents on their antioxidant, anti-tyrosinase, anti-pancreatic lipase, and anti-α-glycosidase properties.
Antioxidant Activity
The antioxidant potential of this compound derivatives has been evaluated using the DPPH radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a measure of the antioxidant strength of a compound.
| Compound ID | Structure | DPPH Radical Scavenging IC50 (µM) | Reference Compound (Trolox) IC50 (µM) |
| 4c | 4'-hydroxy-[1,1'-biphenyl]-4-yl benzoate | 13.06 | Not specified, but stated to be stronger than Trolox |
Table 1: Antioxidant activity of a this compound derivative.[1]
Enzyme Inhibitory Activity
This compound derivatives have been investigated for their inhibitory effects on several enzymes, including tyrosinase, pancreatic lipase, and α-glycosidase.
Several phenyl benzoate compounds have been screened for their ability to inhibit tyrosinase and pancreatic lipase.
| Compound ID | Anti-Tyrosinase Activity | Anti-Pancreatic Lipase Inhibition Rate (%) |
| 1c-5c | Minimal | Not reported |
| 4c | Minimal | 33.52 |
| 5d | Not reported | 15.76 |
| 6c | Not reported | 18.37 |
| 6d | Not reported | 20.77 |
| 16 | Moderate | Not reported |
| 17 | Moderate | Not reported |
| 18 | Moderate | Not reported |
Table 2: Anti-tyrosinase and anti-pancreatic lipase activities of various phenyl benzoate derivatives.[1][2]
One derivative, compound 20 , has shown potent inhibitory activity against α-glycosidase, an enzyme involved in carbohydrate digestion.
| Compound ID | Anti-α-Glycosidase IC50 (µM) | Reference Compound (Quercetin) IC50 (µM) |
| 20 | 2.45 | Stronger than quercetin (exact value not provided) |
Table 3: Anti-α-glycosidase activity of a phenyl benzoate derivative.[2]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
DPPH Radical Scavenging Assay
This assay is used to determine the antioxidant activity of the compounds.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM) and stored in the dark.
-
Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox or ascorbic acid) are dissolved in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, a specific volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Tyrosinase Inhibition Assay
This assay measures the ability of compounds to inhibit the enzyme tyrosinase, which is involved in melanin production.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
Mushroom tyrosinase solution prepared in cold phosphate buffer.
-
L-DOPA solution (substrate) prepared fresh in phosphate buffer.
-
Test compounds and a positive control (e.g., kojic acid) dissolved in a suitable solvent.
-
-
Assay Procedure (96-well plate):
-
Add buffer, tyrosinase solution, and the test compound solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes, with readings taken at regular intervals.
-
Data Analysis: The rate of reaction is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined.
Pancreatic Lipase Inhibition Assay
This assay evaluates the potential of compounds to inhibit pancreatic lipase, an enzyme crucial for fat digestion.
-
Reagent Preparation:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.0) containing calcium chloride.
-
Porcine pancreatic lipase solution prepared in buffer.
-
Substrate solution: p-nitrophenyl butyrate (p-NPB) in a suitable solvent.
-
Test compounds and a positive control (e.g., Orlistat) dissolved in a suitable solvent.
-
-
Assay Procedure (96-well plate):
-
Add the test compound, buffer, and pancreatic lipase solution to each well.
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the p-NPB substrate solution.
-
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) after a further incubation period (e.g., 15 minutes) at 37°C.
-
Calculation: The percentage of lipase inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of the control.
α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion.
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50 mM, pH 6.8).
-
α-glucosidase enzyme solution.
-
Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in buffer.
-
Test compounds and a positive control (e.g., Acarbose) dissolved in a suitable solvent.
-
-
Assay Procedure (96-well plate):
-
Pre-mix the α-glucosidase enzyme with the test compound solution and incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
-
Termination and Measurement: Stop the reaction by adding a sodium carbonate solution. Measure the absorbance at 405 nm.
-
Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the study of this compound derivatives.
Caption: Generalized experimental workflow for the synthesis and biological evaluation of derivatives.
Caption: Simplified mechanism of tyrosinase inhibition by this compound derivatives.
Caption: Simplified mechanism of α-glucosidase inhibition by this compound derivatives.
References
Safety Operating Guide
Proper Disposal of (4-Phenylphenyl) Benzoate: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (4-Phenylphenyl) benzoate (also known as 4-biphenylyl benzoate), ensuring laboratory safety and environmental compliance.
This compound , a solid aromatic ester, is classified as a hazardous substance.[1][2] Improper disposal can lead to environmental contamination and potential health risks. Therefore, adherence to established protocols is critical.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] | Wear protective gloves, clothing, and eye/face protection.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear protective gloves and clothing.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear safety goggles with side-shields.[2] |
| Environmental Hazard | Toxic to aquatic life with long lasting effects.[4][5] | Prevent release to the environment.[3][6][7] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Segregation :
-
Clearly label all waste containers containing this compound as "Hazardous Waste".
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Containerization :
-
Disposal of Unused or Surplus Material :
-
Handling Spills :
-
Disposal of Contaminated Materials :
-
Any materials contaminated with this compound, such as gloves, filter paper, or empty containers, should be treated as hazardous waste.
-
Contaminated packaging and other materials should be placed in a sealed, labeled container and disposed of through a licensed hazardous material disposal company.[6][7][8]
-
-
Empty Container Disposal :
-
Thoroughly empty all contents from the original container.[10]
-
Obliterate or remove all labels from the empty container.[10]
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research and development activities. Always consult your institution's specific safety and disposal guidelines, as well as local regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. fishersci.com [fishersci.com]
- 10. nswai.org [nswai.org]
Essential Safety and Logistical Information for Handling (4-Phenylphenyl) benzoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols and logistical plans for (4-Phenylphenyl) benzoate (CAS No. 2170-13-0), also known as biphenyl-4-yl benzoate. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is recommended to minimize exposure.[1]
| PPE Category | Recommendation | Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should be removed and disposed of properly. | |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Handling Procedures:
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Inspect gloves for any signs of damage.
-
Ensure the work area is clean and uncluttered.
-
-
During Use:
-
Storage:
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Disposal Plan
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
Dispose of this compound and its container in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.[5]
-
Do not empty into drains.
Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Evacuate the Area: Restrict access to the spill area.
-
Ventilate the Area: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE, including respiratory protection.
-
Containment and Cleanup:
-
Avoid generating dust.
-
For solid spills, carefully sweep up the material and place it into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Environmental Precautions: Do not let the product enter drains.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

